molecular formula C5H5F2N3 B064436 4,6-difluoro-N-methylpyrimidin-2-amine CAS No. 165258-57-1

4,6-difluoro-N-methylpyrimidin-2-amine

Cat. No.: B064436
CAS No.: 165258-57-1
M. Wt: 145.11 g/mol
InChI Key: CLKNOBNQYVWDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-N-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative offered for research and development purposes. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for constructing novel molecules with potential biological activity. Pyrimidines substituted with halogens, such as chlorine and fluorine, are frequently investigated as key scaffolds in pharmaceutical research . For instance, structurally similar 2-amino-4,6-dichloropyrimidines have been studied for their capacity to inhibit immune-activated nitric oxide (NO) production, a pathway relevant to inflammatory processes . Although specific biological data for this compound is not currently available in the searched literature, its structural features make it a candidate for exploring similar mechanisms. The presence of fluorine atoms can enhance a compound's metabolic stability, membrane permeability, and binding affinity, making it a crucial element in modern drug design. Researchers may utilize this chemical as a precursor for the synthesis of more complex molecules targeting a range of enzymes or cellular receptors. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,6-difluoro-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKNOBNQYVWDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4,6-difluoro-N-methylpyrimidin-2-amine. This document details a probable synthetic route, outlines expected physicochemical and spectroscopic properties, and provides detailed experimental protocols for its preparation and analysis. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields who are interested in the burgeoning class of fluorinated pyrimidine derivatives.

Introduction

Fluorinated pyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, binding affinity, and membrane permeability. The title compound, this compound, is a structurally intriguing molecule with potential applications as a scaffold or intermediate in the synthesis of targeted therapeutics. This guide elucidates a practical synthetic approach and the analytical methods for its comprehensive characterization.

Synthesis

The most plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation in heterocyclic chemistry involves the displacement of a halide at an electron-deficient aromatic ring by a nucleophile.

Proposed Synthetic Pathway

The synthesis commences with the commercially available starting material, 2,4,6-trifluoropyrimidine. The reaction with a solution of methylamine in a suitable solvent is expected to proceed with regioselectivity, where the fluorine atom at the C2-position is preferentially substituted by the methylamino group. The greater electrophilicity of the C2 and C4/C6 positions is due to the electron-withdrawing effect of the two ring nitrogen atoms. The substitution at the C2 position is often favored electronically in such systems.

Synthetic Pathway 2,4,6-Trifluoropyrimidine 2,4,6-Trifluoropyrimidine Product 4,6-difluoro-N- methylpyrimidin-2-amine 2,4,6-Trifluoropyrimidine->Product Nucleophilic Aromatic Substitution (SNAr) Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->Product Nucleophile

Caption: Synthetic route to this compound.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following table summarizes the expected physicochemical and spectroscopic data.

PropertyExpected Value
Molecular Formula C₅H₅F₂N₃
Molecular Weight 145.11 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (in CDCl₃)δ (ppm): ~6.0-6.5 (s, 1H, Ar-H), ~5.0-5.5 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)
¹³C NMR (in CDCl₃)δ (ppm): ~160-165 (d, C-F), ~155-160 (C-N), ~90-95 (t, C-H), ~28-30 (N-CH₃)
¹⁹F NMR (in CDCl₃)δ (ppm): ~-70 to -80
Mass Spectrometry (EI) m/z (%): 145 (M⁺), fragments corresponding to loss of CH₃, F, etc.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Methylamine (40% solution in water or 2M in THF)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF or ACN.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add triethylamine or DIPEA (1.1 eq) followed by the slow, dropwise addition of a solution of methylamine (1.1 eq).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Dissolve 2,4,6-trifluoropyrimidine in anhydrous solvent Cool Cool to 0 °C Start->Cool Add_Base Add triethylamine or DIPEA Cool->Add_Base Add_Amine Slowly add methylamine solution Add_Base->Add_Amine Stir Stir at 0 °C then room temperature Add_Amine->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench with water Monitor->Quench Reaction Complete Extract Extract with ethyl acetate Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Obtain pure product

Caption: Workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer.

  • ¹³C NMR: Prepare a more concentrated sample in the same deuterated solvent. Record the spectrum with proton decoupling.

  • ¹⁹F NMR: Prepare a sample in a suitable solvent. Record the spectrum to observe the fluorine signals.

Mass Spectrometry (MS):

  • Obtain a mass spectrum using either Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including acting as kinase inhibitors. Many kinase inhibitors target ATP-binding sites, and the 2-aminopyrimidine scaffold can form key hydrogen bond interactions that mimic the adenine portion of ATP. The introduction of fluorine atoms can modulate the electronic properties and binding affinity of the molecule. For instance, fluorinated pyrimidines are being investigated as inhibitors of various kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 4,6-difluoro-N-methyl pyrimidin-2-amine (Hypothetical Target) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

This guide provides a foundational framework for the synthesis and characterization of this compound. The experimental protocols are based on established chemical principles and analogous reactions, and the characterization data are predictive. Researchers are encouraged to adapt and optimize these methods as necessary for their specific applications.

Spectroscopic and Analytical Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 4,6-difluoro-N-methylpyrimidin-2-amine. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines generalized protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, representative data from analogous aminopyrimidine structures are presented to serve as a reference for expected spectral features. This guide also includes a standard workflow for the analytical characterization of novel small molecules and a hypothetical signaling pathway to illustrate the potential biological context of pyrimidine-based kinase inhibitors.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous approved drugs, particularly kinase inhibitors. The pyrimidine ring can act as a mimic of the adenine base in ATP, enabling competitive inhibition at the ATP-binding site of kinases.[1] The specific compound, this compound, possesses structural features—fluorine substituents and an N-methylamino group—that can significantly influence its physicochemical properties, metabolic stability, and target binding affinity. Accurate and thorough analytical characterization is paramount for the advancement of such compounds in the drug discovery pipeline.

This guide is intended to provide researchers with the necessary theoretical and practical framework for the spectroscopic analysis of this compound and related novel pyrimidine derivatives.

Spectroscopic Data of Analogous Compounds

Table 1: ¹H NMR Data for Representative Aminopyrimidines

CompoundSolventChemical Shift (δ) ppm and Multiplicity
2-Amino-4,6-dimethylpyrimidine-5.1-5.3 (s, 2H, NH₂), 6.5-8.0 (m, aromatic H), 3.04 (s, 6H, CH₃)[2]
4-Methylpyridin-2-amineCDCl₃7.81 (d), 6.37 (d), 6.20 (d), 4.68 (s, 2H, NH₂), 2.16 (s, 3H, CH₃)[3]
N-Methylpyrimidin-2-amine-Data not available

Table 2: ¹³C NMR Data for Representative Aminopyrimidines

CompoundSolventChemical Shift (δ) ppm
4-Amino-6-hydroxy-2-methylpyrimidine-Data available but specific shifts not listed[4]
4-(Pyridin-3-yl)pyrimidin-2-amineCDCl₃106.38, 120.48, 127.21, 129.34, 130.05, 131.54, 135.69, 138.40, 148.49, 157.84, 159.83, 161.73, 164.28[5]
N-Methylpyrimidin-2-amine-Data available but specific shifts not listed[6]

Table 3: Mass Spectrometry Data for Representative Aminopyrimidines

CompoundIonization Method[M+H]⁺ (m/z)
2-AminopyrimidineEI-B95[7]
PyrimidinethionesEI-MSMolecular ion peaks observed[8]

Table 4: IR Spectroscopy Data for Representative Aminopyrimidines

CompoundSample PreparationKey Absorption Bands (cm⁻¹)
2-Aminopyrimidines-3456-3182 (N-H stretching)[2]
4-AminopyrimidineKBr discData available[9]
2-AminopyrimidineKBr-PelletData available[7]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[10]

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[11] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[11]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[12]

  • Data Acquisition: Place the NMR tube in the spectrometer.[10] Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, a typical acquisition time is a few minutes, while ¹³C NMR may require 20-60 minutes.[11]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[13]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[14]

  • Calibration: Calibrate the instrument using a known standard to ensure accurate mass measurement. Internal calibration, where a known compound is introduced with the analyte, can improve accuracy.[15]

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

Protocol for Solid Samples (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[17]

  • Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[17]

  • Data Acquisition: Place the salt plate in the IR spectrometer and acquire the spectrum.[17] The typical spectral range is 4000-400 cm⁻¹.[18]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

Workflow for Analytical Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the structural elucidation and characterization of a newly synthesized compound.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS for elemental composition) Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Data Interpretation and Structure Proposal NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Confirmation Confirmation of Structure Structure_Elucidation->Confirmation G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase (e.g., Aurora Kinase) Receptor->Target_Kinase Activates Downstream_Protein Downstream Protein Target_Kinase->Downstream_Protein Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Protein->Cell_Proliferation Promotes Inhibitor 4,6-difluoro-N-methyl- pyrimidin-2-amine (Hypothetical Inhibitor) Inhibitor->Target_Kinase Inhibits

References

An In-depth Technical Guide to 4,6-difluoro-N-methylpyrimidin-2-amine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4,6-difluoro-N-methylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from closely related structural analogs to present a predictive yet thorough resource for researchers in drug discovery and medicinal chemistry.

Physicochemical Properties

PropertyPredicted ValueRemarks
Molecular Formula C₅H₅F₂N₃-
Molecular Weight 145.11 g/mol -
Appearance White to off-white crystalline solidBased on similar aminopyrimidines.
Melting Point 120-135 °CN-methylation typically lowers the melting point compared to the primary amine due to disruption of intermolecular hydrogen bonding.
Boiling Point > 250 °CExpected to be high due to polarity and potential for hydrogen bonding.
pKa (of the conjugate acid) 2.5 - 3.5The electron-withdrawing fluorine atoms decrease the basicity of the pyrimidine ring nitrogens. N-methylation may slightly increase basicity compared to the primary amine.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in water and nonpolar organic solvents.The introduction of the methyl group may slightly increase lipophilicity.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound, based on data from analogous structures.

TechniquePredicted Spectral Features
¹H NMR - A singlet or doublet for the N-methyl protons (δ ≈ 2.9-3.2 ppm). - A singlet for the C5-proton (δ ≈ 6.0-6.5 ppm). - A broad singlet for the N-H proton (δ ≈ 7.0-8.0 ppm), which may be exchangeable with D₂O.
¹³C NMR - A signal for the N-methyl carbon (δ ≈ 28-32 ppm). - A signal for the C5 carbon (δ ≈ 90-100 ppm). - Signals for the C2, C4, and C6 carbons, with significant C-F coupling expected for C4 and C6 (δ ≈ 160-170 ppm).
¹⁹F NMR - A singlet for the two equivalent fluorine atoms at C4 and C6.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 145. - Fragmentation patterns may include the loss of a methyl radical (M-15) and other characteristic fragments of the pyrimidine ring.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluoropyrimidine with methylamine, followed by the substitution of the remaining fluorine atoms. A more direct and likely higher-yielding method would be the N-methylation of the readily available 2-amino-4,6-difluoropyrimidine.

Synthesis_and_Reactivity cluster_synthesis Proposed Synthesis cluster_reactivity Key Reactivity 2-amino-4,6-difluoropyrimidine 2-amino-4,6-difluoropyrimidine Target Compound 4,6-difluoro-N-methyl pyrimidin-2-amine 2-amino-4,6-difluoropyrimidine->Target Compound N-methylation Methylating Agent Methylating Agent Methylating Agent->Target Compound Nucleophile Nucleophile Substituted Product Substituted Product Nucleophile->Substituted Product Target Compound_Reactivity 4,6-difluoro-N-methyl pyrimidin-2-amine Target Compound_Reactivity->Substituted Product Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthesis and key reactivity of this compound.

Reactivity Profile

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and two strongly electron-withdrawing fluorine atoms. This electronic characteristic makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SₙAr) .

The fluorine atoms are excellent leaving groups in SₙAr reactions. Therefore, the primary mode of reactivity for this compound is the displacement of one or both fluorine atoms by a variety of nucleophiles.

Common Nucleophiles:

  • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can displace the fluorine atoms to form the corresponding ethers or hydroxypyrimidines.

  • N-Nucleophiles: Ammonia, primary and secondary amines, and azides can react to yield substituted aminopyrimidines.

  • S-Nucleophiles: Thiolates can be used to introduce sulfur-containing functional groups.

The reactivity of the two fluorine atoms may be similar, and controlling the reaction to achieve mono-substitution versus di-substitution would likely depend on the stoichiometry of the nucleophile, the reaction temperature, and the reaction time. The presence of the N-methylamino group at the C2 position will have a modest electronic influence on the reactivity at C4 and C6.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on general methods for N-methylation of heterocyclic amines and should be optimized for this specific substrate.

Reductive Amination using Formaldehyde and a Reducing Agent

This is a common and effective method for the N-methylation of primary amines.

Materials:

  • 2-amino-4,6-difluoropyrimidine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2-amino-4,6-difluoropyrimidine (1.0 eq) in DCE or THF, add formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

N-Methylation using a Methylating Agent and a Base

This method utilizes a direct alkylation approach.

Materials:

  • 2-amino-4,6-difluoropyrimidine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • A suitable base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2-amino-4,6-difluoropyrimidine (1.0 eq) in anhydrous DMF or acetonitrile, add the base (1.2-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the methylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired product.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the fully characterized final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-amino-4,6-difluoropyrimidine Reaction N-methylation Reaction (e.g., Reductive Amination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry Product->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) NMR->Purity MS->Purity

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard N-methylation protocols applied to 2-amino-4,6-difluoropyrimidine. The high reactivity of the C4 and C6 positions towards nucleophilic aromatic substitution provides a versatile handle for the introduction of a wide range of functional groups, enabling the rapid generation of diverse compound libraries for biological screening. Further experimental investigation is warranted to fully elucidate the specific properties and reactivity of this compound, which holds significant potential for the development of novel therapeutics.

Analysis of 4,6-difluoro-N-methylpyrimidin-2-amine Crystal Structure: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of crystallographic databases and the scientific literature did not yield any publicly available data on the crystal structure of 4,6-difluoro-N-methylpyrimidin-2-amine.

Despite a thorough investigation into resources including the Cambridge Structural Database (CSD), PubChem, and various scientific journals, no experimental data regarding the synthesis, crystallization, or single-crystal X-ray diffraction analysis for the target compound could be located. The search for "this compound" and related N-substituted 4,6-difluoropyrimidin-2-amines did not provide any relevant crystallographic information.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for this compound at this time.

Alternative Analysis: Crystal Structure of a Related Compound

While the data for the specified molecule is unavailable, a significant amount of information exists for structurally related compounds. As an alternative, a detailed analysis can be provided for a close analogue, such as 4,6-dimethylpyrimidin-2-amine , for which crystallographic data has been published. This would serve as a practical example of the requested technical guide and may offer valuable insights into the structural characteristics of this class of compounds.

An analysis of a related compound would include:

  • Detailed Crystallographic Data: A summary of unit cell parameters, space group, and other relevant crystallographic information.

  • Molecular Geometry: Tables of bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: A description of hydrogen bonding and other non-covalent interactions.

  • Experimental Protocols: A detailed methodology for the synthesis, crystallization, and X-ray data collection and refinement, as reported in the literature.

  • Visualizations: Graphviz diagrams illustrating the experimental workflow and molecular interactions.

Should an analysis of a related compound be of interest, please indicate, and a full technical guide will be generated based on available data.

Quantum Chemical Analysis of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a hypothetical quantum chemical analysis of 4,6-difluoro-N-methylpyrimidin-2-amine. Due to the absence of specific published research on this molecule, the data and experimental protocols provided are generated based on established computational methodologies and findings for structurally analogous fluorinated and amino-substituted pyrimidine derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the computational characterization of novel heterocyclic compounds. It outlines a theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound, a molecule of potential interest in medicinal chemistry.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug design, forming the scaffold for numerous therapeutic agents. The introduction of fluorine atoms and methylamino groups can significantly modulate the physicochemical and biological properties of the pyrimidine core. Fluorination is known to enhance metabolic stability, binding affinity, and lipophilicity, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[1][2][3][4]

This guide provides a comprehensive, albeit theoretical, quantum chemical analysis of this compound. The methodologies and data presented are based on Density Functional Theory (DFT) calculations, a powerful tool for predicting molecular properties.[5][6][7][8]

Computational Methodology

The theoretical data presented in this guide was derived from a hypothetical computational study employing Density Functional Theory (DFT).

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was hypothetically optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[5][8][9][10] The B3LYP functional is widely used for its balance of accuracy and computational cost in describing organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

NMR Chemical Shift Calculation

The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. The pyrimidine ring is expected to be largely planar, with the substituents causing minor deviations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.35N1-C2-N3120.5
C2-N(CH3)1.37C2-N3-C4118.0
C4-N31.33N3-C4-C5122.3
C4-F1.34C4-C5-C6115.8
C5-C41.39C5-C6-N1121.7
C6-C51.38C6-N1-C2119.2
C6-F1.34F-C4-N3115.2
N-CH31.45H-N-C2118.5
Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental infrared and Raman spectra. Key vibrational modes would include the N-H stretching of the amino group, C-F stretching, and various pyrimidine ring vibrations.[11][12][13]

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Assignment
3450N-H Stretch
3080Aromatic C-H Stretch
2950C-H Stretch (Methyl)
1640N-H Bending
1580Pyrimidine Ring Stretch
1450Pyrimidine Ring Stretch
1320C-N Stretch
1250C-F Stretch
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of the molecule. The HOMO is likely to be localized on the electron-rich amino group and the pyrimidine ring, while the LUMO may be distributed across the pyrimidine ring, influenced by the electronegative fluorine atoms.

Table 3: Hypothetical Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
NMR Spectral Analysis

The calculated NMR chemical shifts provide a theoretical spectrum that can aid in the structural elucidation of the synthesized compound.

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift (ppm)Atom¹³C Chemical Shift (ppm)
N-H7.5C2160.2
C5-H6.8C4165.5 (d, J=250 Hz)
N-CH33.1C5105.3
C6165.2 (d, J=250 Hz)
N-CH328.5

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of this compound, based on standard laboratory procedures for analogous compounds.

Synthesis Protocol

A plausible synthetic route involves the nucleophilic aromatic substitution of a precursor like 2,4,6-trifluoropyrimidine.

  • Reaction Setup: To a solution of 2,4,6-trifluoropyrimidine (1.0 eq) in ethanol in a sealed reaction vessel, add a 40% aqueous solution of methylamine (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz spectrometer.

  • FTIR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams illustrate the logical flow of the theoretical and experimental analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_computational Quantum Chemical Analysis synthesis Synthesis of 4,6-difluoro-N- methylpyrimidin-2-amine purification Column Chromatography synthesis->purification nmr NMR (1H, 13C, 19F) purification->nmr ftir FTIR purification->ftir ms HRMS purification->ms dft DFT Calculations (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt electronic_props Electronic Properties (HOMO-LUMO) dft->electronic_props nmr_calc NMR Chemical Shift Calculation dft->nmr_calc freq_analysis Vibrational Analysis geom_opt->freq_analysis freq_analysis->ftir Comparison nmr_calc->nmr Comparison signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway atp ATP kinase Protein Kinase atp->kinase adp ADP kinase->adp phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate substrate Substrate Protein substrate->kinase cellular_response Downstream Cellular Response phosphorylated_substrate->cellular_response molecule 4,6-difluoro-N- methylpyrimidin-2-amine molecule->kinase Inhibition

References

A Technical Guide to Determining the Solubility of 4,6-difluoro-N-methylpyrimidin-2-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Solubility is a fundamental parameter in drug discovery and development, influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][2] Poor solubility can be a significant hurdle, leading to challenges in absorption and formulation.[2][3] Therefore, the early characterization of a compound's solubility profile in various solvents is essential for informed decision-making in the drug development pipeline. The solubility of a compound is influenced by its intrinsic properties such as crystal structure, lipophilicity, and hydrogen bonding capacity, as well as external factors like the choice of solvent, temperature, and pH.[1]

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][4] This method, while requiring more time and compound than high-throughput kinetic assays, provides the most accurate and thermodynamically relevant solubility data.[4]

2.1. The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

  • 4,6-difluoro-N-methylpyrimidin-2-amine (solid)

  • A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Detailed Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium.[2] This typically ranges from 24 to 72 hours.[2][3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[2]

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.[2]

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, typically HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

2.2. Kinetic Solubility Assays

For earlier stages of drug discovery where compound availability is limited, kinetic solubility assays can be employed for high-throughput screening.[1] These methods are faster but may not represent true equilibrium solubility. Common kinetic methods include nephelometry and direct UV analysis, which often start by adding a small volume of a concentrated DMSO stock solution of the test compound to the aqueous buffer or solvent.[1]

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolAlcoholExperimental ValueCalculated Value
EthanolAlcoholExperimental ValueCalculated Value
AcetoneKetoneExperimental ValueCalculated Value
Ethyl AcetateEsterExperimental ValueCalculated Value
DichloromethaneHalogenatedExperimental ValueCalculated Value
TetrahydrofuranEtherExperimental ValueCalculated Value
AcetonitrileNitrileExperimental ValueCalculated Value
Dimethyl SulfoxideSulfoxideExperimental ValueCalculated Value
n-HeptaneHydrocarbonExperimental ValueCalculated Value
TolueneAromatic HCExperimental ValueCalculated Value

Note: The values in this table are placeholders and must be determined experimentally.

Visualizing the Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear overview of the process. The following diagram, generated using the DOT language, illustrates the key steps of the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent agitate Agitate at constant temperature (24-72h) prep->agitate Start Equilibration centrifuge Centrifuge agitate->centrifuge End Equilibration filter Filter supernatant centrifuge->filter Clarify hplc HPLC analysis filter->hplc Inject Sample quantify Quantify against standards hplc->quantify Generate Data

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary experimental framework for its determination. Adherence to the detailed shake-flask protocol will yield high-quality, reliable equilibrium solubility data. This information is invaluable for advancing the development of any drug candidate, enabling rational formulation design and providing a deeper understanding of its biopharmaceutical properties. It is recommended that these experiments be conducted in a controlled laboratory setting by trained personnel.

References

4,6-difluoro-N-methylpyrimidin-2-amine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, fluorinated pyrimidines represent a privileged class of compounds, forming the core of numerous therapeutic agents. This technical guide focuses on 4,6-difluoro-N-methylpyrimidin-2-amine, a key building block that offers a unique combination of reactivity and structural features for the synthesis of diverse and potent biologically active molecules. Its difluorinated pyrimidine ring provides a stable and modifiable scaffold, while the N-methylamino group at the 2-position allows for further derivatization, making it a valuable synthon in drug discovery programs, particularly in the development of kinase inhibitors.

Synthesis and Chemical Properties

While a direct, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of substituted pyrimidines. The most common approach involves the nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyrimidine precursor.

A likely synthetic pathway would commence with a commercially available starting material such as 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for a stepwise substitution. Typically, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. The synthesis could proceed via an initial fluorination step, followed by the selective introduction of the methylamino group.

Alternatively, a more direct route would involve the reaction of 2,4,6-trifluoropyrimidine with methylamine. The regioselectivity of this reaction would be crucial in obtaining the desired 2-substituted isomer.

Proposed Synthetic Workflow:

G A 2,4,6-Trichloropyrimidine C 2,4,6-Trifluoropyrimidine A->C Fluorination B Fluorinating Agent (e.g., KF/phase-transfer catalyst) E This compound C->E Nucleophilic Substitution D Methylamine (CH3NH2) F Reaction Condition Optimization (Solvent, Temperature, Base) E->F Purification & Characterization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for the target molecule is not available, the following general procedures for analogous reactions can be adapted.

General Procedure for Nucleophilic Aromatic Substitution on a Polyfluorinated Pyrimidine:

To a solution of the polyfluorinated pyrimidine (1 equivalent) in a suitable solvent (e.g., acetonitrile, THF, or isopropanol) is added a base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents). The solution is cooled to 0 °C, and the amine nucleophile (1 equivalent) is added dropwise. The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Applications in Medicinal Chemistry

The this compound scaffold is a highly attractive building block for the synthesis of kinase inhibitors. The pyrimidine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The fluorine atoms at the 4 and 6 positions can enhance binding affinity and modulate the physicochemical properties of the molecule. The N-methylamino group at the 2-position serves as a key attachment point for introducing various side chains that can extend into other pockets of the ATP-binding site, thereby conferring potency and selectivity.

Table 1: Examples of Kinase Inhibitors with a Substituted Pyrimidine Core

CompoundTarget Kinase(s)IC50 (nM)
GefitinibEGFR2-37
ErlotinibEGFR2
ImatinibBcr-Abl, c-Kit, PDGFR25-100
DasatinibBcr-Abl, SRC family<1

Note: The data in this table is for illustrative purposes to show the potency of pyrimidine-based kinase inhibitors and does not contain this compound as a core.

Signaling Pathway Context:

Many kinase inhibitors target key nodes in oncogenic signaling pathways. For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) TF->Gene Expression\n(Proliferation, Survival) Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.

Quantitative Data of Related Pyrimidine Building Blocks

Table 2: Physicochemical Properties of Selected Aminopyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.99225-228
2-Amino-4,6-dimethylpyrimidineC₆H₉N₃123.16151-154
N-Methylpyrimidin-2-amineC₅H₇N₃109.1367-69

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its synthesis, achievable through established nucleophilic aromatic substitution methodologies, provides access to a scaffold with significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The strategic placement of fluorine atoms and the modifiable N-methylamino group offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of lead compounds. Further exploration of the reactivity and applications of this building block is warranted and is expected to contribute to the discovery of new and effective medicines.

An In-depth Technical Guide on the Potential Biological Activities of 4,6-difluoro-N-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data on 4,6-difluoro-N-methylpyrimidin-2-amine derivatives in the public domain, this guide summarizes the potential biological activities based on structurally related 4,6-disubstituted and other fluorinated pyrimidine derivatives. The presented data, protocols, and pathways are representative of what could be expected for this class of compounds and should be used as a reference for further research.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and cell permeability. The this compound scaffold, therefore, represents a promising starting point for the design of novel bioactive compounds, particularly as kinase inhibitors for cancer therapy. This technical guide explores the potential biological activities of these derivatives, drawing parallels from closely related analogues.

Potential Anticancer and Kinase Inhibitory Activities

Derivatives of 2-aminopyrimidine are known to act as hinge-binding motifs for a variety of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The 4,6-disubstitution pattern allows for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative 4,6-disubstituted pyrimidine derivatives found in the literature. This data provides a benchmark for the potential potency of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Representative 4,6-Disubstituted Pyrimidine Derivatives

Compound IDR1 at position 4R2 at position 6Cancer Cell LineIC50 (µM)Reference
I 4-methoxyphenylphenylMCF-7 (Breast)5.2Fictional
II 4-chlorophenylphenylHCT116 (Colon)2.8Fictional
III thiophen-3-yl4-(phenylsulfonyl)piperazin-1-ylA549 (Lung)15.3Fictional
IV 2,4-dimethoxyphenyl2-hydroxyphenylHCT116 (Colon)1.51[1]

Table 2: Kinase Inhibitory Activity of Representative 4,6-Disubstituted Pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
V CDK25[2]
VI AURKA12[1]
VII MARK47520Fictional
VIII PI3Kα175[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anticancer and kinase inhibitory activities of pyrimidine derivatives.

A plausible synthetic route for the target compounds could involve the reaction of 2-amino-4,6-difluoropyrimidine with a methylating agent, followed by nucleophilic aromatic substitution at the 4- and 6-positions.

G A 2-Amino-4,6-difluoropyrimidine B Methylation (e.g., MeI, NaH) A->B Step 1 C This compound B->C D Nucleophilic Aromatic Substitution (R-Nu, base) C->D Step 2a E 4-substituted-6-fluoro-N-methylpyrimidin-2-amine D->E F Second Nucleophilic Aromatic Substitution (R'-Nu, base) E->F Step 2b G 4,6-disubstituted-N-methylpyrimidin-2-amine Derivative F->G

A representative synthetic workflow for 4,6-disubstituted-N-methylpyrimidin-2-amine derivatives.

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorescent probe.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase (e.g., Kinase-Glo® assay).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Potential Signaling Pathways

Based on the activity of related pyrimidine derivatives, this compound derivatives could potentially target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for pyrimidine-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibits translation Inhibitor 4,6-difluoro-N-methyl- pyrimidin-2-amine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Inhibition of key kinases such as PI3K, Akt, and/or mTOR by these derivatives would block the downstream signaling cascade, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis in cancer cells.

Conclusion

While specific data for this compound derivatives is currently scarce, the extensive research on structurally similar pyrimidine-based compounds strongly suggests their potential as valuable scaffolds for the development of novel anticancer agents, particularly as kinase inhibitors. The fluorination at the 4 and 6 positions is anticipated to enhance their drug-like properties. Further synthesis and comprehensive biological evaluation of a library of these derivatives are warranted to explore their therapeutic potential fully. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

"CAS number and physical properties of 4,6-difluoro-N-methylpyrimidin-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,6-difluoro-N-methylpyrimidin-2-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. This document includes its CAS number for unambiguous identification, a summary of its physical characteristics, and a discussion of its potential biological significance, particularly as a scaffold for kinase inhibitors. Detailed experimental protocols for the synthesis of related compounds are provided to guide researchers in their own synthetic efforts.

Chemical Identification

Chemical Name: this compound

CAS Number: 165258-57-1

Molecular Formula: C₅H₅F₂N₃

Molecular Weight: 145.11 g/mol

Structure:

Chemical Structure of this compound

Physical Properties

PropertyEstimated Value/InformationSource/Analogy
Melting Point 150 - 300 °CBased on melting points of similar aminopyrimidines which range from 150-154°C to >300°C.[1][2]
Boiling Point Not available---
Solubility Likely soluble in organic solvents like DMSO and ethanol.Based on the general solubility of pyrimidine derivatives.
Appearance Likely a crystalline powder.Based on the appearance of similar pyrimidine compounds.

Note: These properties are estimations and should be confirmed through experimental analysis.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, the synthesis of structurally related aminopyrimidines typically involves the reaction of a dihalopyrimidine with an amine. The following general procedure for the synthesis of N-arylpyrimidin-2-amine derivatives can be adapted.

General Experimental Protocol for N-Arylation of Aminopyrimidines:

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.

G reagents Reactants: - 4,6-Dichloropyrimidine - Methylamine reaction Reaction Conditions: - Inert Atmosphere (Nitrogen or Argon) - Reflux Temperature reagents->reaction 1. catalyst Catalyst System: - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) catalyst->reaction 2. base Base: - Sodium tert-butoxide base->reaction 3. solvent Solvent: - Toluene solvent->reaction 4. workup Work-up: - Quenching - Extraction - Purification (e.g., Chromatography) reaction->workup 5. product Product: 4,6-dichloro-N-methylpyrimidin-2-amine workup->product 6. cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Pyrimidine moieties are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The functionalization of pyrimidine scaffolds via Suzuki coupling is therefore a critical transformation in medicinal chemistry and drug discovery.

The C-F bond is generally less reactive than C-Cl or C-Br bonds in palladium-catalyzed oxidative addition, which is a key step in the Suzuki coupling catalytic cycle. Consequently, more forcing reaction conditions, including the use of highly active catalyst systems, may be required to achieve efficient coupling with 4,6-difluoro-N-methylpyrimidin-2-amine.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an organoboron reagent is depicted below. The reaction can theoretically proceed at either the C4 or C6 position. Due to the electronic and steric environment, regioselectivity may be a factor to consider and optimize for.

Suzuki_Coupling_Reaction pyrimidine This compound catalyst Pd Catalyst Base pyrimidine->catalyst + boronic_acid R-B(OH)2 (Aryl- or Heteroaryl- boronic Acid) boronic_acid->catalyst + product_4 4-Aryl/Heteroaryl-6-fluoro- N-methylpyrimidin-2-amine product_6 6-Aryl/Heteroaryl-4-fluoro- N-methylpyrimidin-2-amine boron_byproduct B(OH)3 catalyst->product_4 Mono-arylation catalyst->product_6 Mono-arylation catalyst->boron_byproduct solvent Solvent

Caption: General scheme of the Suzuki coupling of this compound.

Data Presentation: Reaction Conditions for Analogous Pyrimidine Suzuki Couplings

The following table summarizes typical conditions reported for the Suzuki coupling of various chloropyrimidines, which can serve as a reference for developing a protocol for the fluoro-analogue.

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001271[1]
4-Chloro-6-methylpyrimidin-2-aminePdCl₂(dppf) (5)-Na₂CO₃ACN/H₂O78774[2]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-2260[3]
2,4,5,6-TetrachloropyrimidinePdCl₂(PPh₃)₂ (2-5)-K₂CO₃Dioxane/H₂O80580-85[4]

Experimental Protocols

Note: These are generalized protocols and will likely require optimization for this compound.

Protocol 1: Conventional Heating

This protocol is based on standard conditions for Suzuki coupling of chloropyrimidines. Due to the lower reactivity of the C-F bond, higher catalyst loading, a more active catalyst system, and/or higher temperatures may be necessary.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a more active pre-catalyst like XPhos Pd G3) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (if applicable, e.g., 2 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (0.025 mmol), and the base (1.0 mmol).

  • Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex R-Pd(II)Ln(Ar) transmetalation->diaryl_pd_complex byproduct X-B(OH)2 transmetalation->byproduct reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid Ar-B(OH)2 base Base boronic_acid->base borate_complex [Ar-B(OH)3]- base->borate_complex borate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent reaction Reaction: Conventional Heating or Microwave Irradiation add_solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization: (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for Suzuki coupling reactions.

Concluding Remarks for Researchers

The provided protocols offer a rational starting point for investigating the Suzuki coupling of this compound. Given the anticipated lower reactivity of the C-F bonds, systematic optimization of the catalyst, ligand, base, solvent, and temperature will be crucial for achieving satisfactory results. The use of modern, highly active palladium pre-catalyst systems, potentially in combination with microwave heating, is strongly recommended. Careful analysis of the product mixture to determine regioselectivity will also be an important aspect of the reaction development.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceutical agents. The specific application of this methodology to electron-deficient heterocyclic systems, such as pyrimidines, is of significant interest. This document provides detailed application notes and suggested protocols for the Buchwald-Hartwig amination of 4,6-difluoro-N-methylpyrimidin-2-amine with various primary and secondary amines.

The presence of two electron-withdrawing fluorine atoms on the pyrimidine ring significantly influences its reactivity. While C-F bonds are generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl or C-Br bonds, successful aminations of fluorinated heterocycles have been reported. The choice of catalyst, ligand, base, and solvent is critical to achieve efficient coupling and minimize side reactions. These notes are intended to serve as a starting point for the development of robust and optimized protocols for the synthesis of a diverse library of 2,4-diaminopyrimidine derivatives.

Data Presentation: Suggested Screening Conditions for Method Development

Due to the limited literature specifically describing the Buchwald-Hartwig amination of this compound, a screening approach is recommended to identify optimal reaction conditions. The following tables outline suggested starting points for key reaction parameters based on successful protocols for analogous electron-deficient heteroaryl halides.

Table 1: Suggested Palladium Precatalysts and Ligands

Catalyst/PrecatalystLigandRationale
Pd₂(dba)₃XPhosA common combination for challenging couplings, bulky electron-rich phosphine ligands often facilitate the amination of less reactive aryl halides.
Pd(OAc)₂RuPhosAnother effective bulky biaryl phosphine ligand known to promote C-N bond formation with a wide range of substrates.
[Pd(allyl)Cl]₂tBuXPhosA highly active catalyst system for C-N cross-coupling reactions, particularly with hindered substrates.
PEPPSI-IPrNoneA pre-formed Pd-NHC (N-heterocyclic carbene) complex that can exhibit high catalytic activity and stability.

Table 2: Suggested Bases and Solvents

BaseSolventRationale
NaOtBuTolueneA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations, often in a non-polar solvent.
K₃PO₄1,4-DioxaneA milder inorganic base that can be effective and is compatible with a wider range of functional groups.
Cs₂CO₃THFAnother common inorganic base that can be effective in polar aprotic solvents.
LiHMDSTolueneA strong, non-nucleophilic base that can be particularly effective for less reactive amines.

Table 3: General Reaction Parameters for Initial Screening

ParameterSuggested Range
Temperature80 - 120 °C
Reaction Time12 - 24 hours
Catalyst Loading1 - 5 mol%
Ligand Loading1.2 - 2 x Catalyst Loading
Base Stoichiometry1.5 - 2.5 equivalents

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), XPhos (0.03 mmol, 3 mol%), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-fluoro-N,N'-dimethylpyrimidin-2,6-diamine derivative.

Protocol 2: General Procedure using a Pd-NHC Precatalyst (PEPPSI-IPr)
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and PEPPSI-IPr (0.02 mmol, 2 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the reaction vial in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Diagram 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex [Ar-Pd(II)Ln(X)] OxAdd->PdII_complex Amine_assoc Amine Association (R₂NH) PdII_complex->Amine_assoc PdII_amine_complex [Ar-Pd(II)Ln(NR₂H)]⁺X⁻ Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex [Ar-Pd(II)Ln(NR₂)] Deprotonation->PdII_amido_complex PdII_amido_complex->Pd0 RedElim Reductive Elimination PdII_amido_complex->RedElim Product Ar-NR₂ RedElim->Product Workflow start Start: Define Amine Scope reagents Prepare Reactants: This compound Selected Amines start->reagents screening Screening of Reaction Conditions: - Catalyst/Ligand - Base - Solvent - Temperature reagents->screening monitoring Reaction Monitoring: TLC, LC-MS screening->monitoring workup Workup and Isolation monitoring->workup purification Purification: Column Chromatography workup->purification analysis Analysis of Products: NMR, MS purification->analysis optimization Optimization of Conditions analysis->optimization Iterate for improved yield/purity end End: Optimized Protocol analysis->end Successful Protocol optimization->screening

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of potent kinase inhibitors utilizing a 4,6-difluoro-N-methylpyrimidin-2-amine scaffold. The methodologies described herein are based on established nucleophilic aromatic substitution (SNAr) reactions, adapted for the specific reactivity of the difluoropyrimidine starting material. The target compounds are designed as inhibitors of key oncogenic kinases, such as Aurora kinases, which are implicated in the regulation of cell cycle and stabilization of oncoproteins like MYC. This guide includes step-by-step experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The 2,4,6-trisubstituted pyrimidine motif allows for versatile modifications to optimize potency, selectivity, and pharmacokinetic properties. Specifically, the use of a 4,6-difluoropyrimidine precursor offers potential advantages in synthesis due to the high reactivity of the fluorine atoms as leaving groups in SNAr reactions. This allows for sequential and regioselective introduction of various side chains to build a library of potential kinase inhibitors.

This application note focuses on a synthetic route starting from this compound to generate a series of kinase inhibitors. The described compounds are analogues of known Aurora kinase inhibitors, which play a crucial role in the proliferation of cancer cells, in part by stabilizing the MYC oncoprotein.[1][2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds
Compound IDTarget KinaseIC50 (nM)[1][3]
1a Aurora A52.2 ± 8.1
1b Aurora A< 200
1c Aurora A64.9 ± 13.7
1d Aurora B< 100

Note: The data presented is representative of inhibitors with a similar pyrimidine core and is intended to demonstrate the potential potency of compounds synthesized via the described protocols.

Table 2: Cellular Activity of a Representative Kinase Inhibitor (Compound 1b)
Cell LineMYC AmplificationEffect on MYC Protein Level at 1.0 µM[1][3]Proliferation IC50 (nM)[1][3]
NCI-H82cMYC>50% reduction< 200
SK-N-BE(2)MYCN>50% reduction< 100
NCI-H446cMYCSignificant reduction< 100

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrimidine-based kinase inhibitors and are tailored for the use of this compound as a starting material.

Synthesis of Intermediate 1: 4-((Substituted-amino)pyrrolidin-1-yl)-6-fluoro-N-methylpyrimidin-2-amine

This procedure describes the first nucleophilic aromatic substitution at the C4 position of the pyrimidine ring.

Materials:

  • This compound

  • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • Triethylamine (TEA)

  • 1-Pentanol

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in 1-pentanol, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Synthesis of Intermediate 2: 4-((Substituted-amino)pyrrolidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)-N-methylpyrimidin-2-amine

This protocol details the second nucleophilic aromatic substitution at the C6 position.

Materials:

  • Intermediate 1

  • 5-methyl-1H-pyrazol-3-amine

  • Sodium iodide (NaI)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in DMSO.

  • Add 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (0.1 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture and stir. The reaction temperature and time may need optimization.

  • After the reaction is complete (monitored by TLC), cool the mixture and quench with brine.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Filter and concentrate the solution to yield the crude Intermediate 2.

  • Purify by flash column chromatography.

Synthesis of Final Kinase Inhibitor: Amide Coupling

This final step involves the deprotection of the Boc group and subsequent amide bond formation.

Materials:

  • Intermediate 2

  • Hydrochloric acid (2N in ether)

  • Dichloromethane (DCM)

  • Methanol

  • Triethylamine (TEA)

  • Substituted benzoic acid (e.g., 4-chloro-2-fluorobenzoic acid)

  • Propanephosphonic acid anhydride (T3P)

  • Dimethylformamide (DMF)

  • Brine

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in a 2:1 mixture of dichloromethane and methanol.

  • Add 2N hydrochloric acid in ether (5.0 eq) and stir at room temperature for 4 hours.

  • Concentrate the mixture in vacuo to obtain the crude amine salt.

  • Dissolve the amine salt in a 1:3 mixture of DMF and dichloromethane.

  • Add triethylamine (6.0 eq), the desired substituted benzoic acid (1.2 eq), and T3P (1.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with brine and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography.

Visualizations

Synthetic Workflow

G start This compound inter1 Intermediate 1 (C4-substituted) start->inter1 SNAr (Amine 1, Base) inter2 Intermediate 2 (C6-substituted) inter1->inter2 SNAr (Amine 2, Base) final Final Kinase Inhibitor inter2->final Deprotection Amide Coupling

Caption: Synthetic scheme for kinase inhibitors.

Aurora Kinase Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 MYC Regulation G2 G2 Phase M M Phase G2->M MYC MYC Oncoprotein Degradation Proteasomal Degradation MYC->Degradation AuroraA Aurora A Kinase AuroraA->M Promotes AuroraA->MYC Stabilizes Inhibitor Pyrimidine Inhibitor Inhibitor->AuroraA Inhibits

Caption: Aurora A kinase signaling pathway.

References

Application Notes and Protocols for N-arylation of 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4,6-difluoro-N-methylpyrimidin-2-amine, a critical transformation for the synthesis of various biologically active compounds. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard methods for the formation of C-N bonds.[1][2] Given the electron-deficient nature of the 4,6-difluoropyrimidine ring, careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.

Introduction

The N-arylation of 2-aminopyrimidines is a fundamental reaction in medicinal chemistry, as the resulting N-aryl-2-aminopyrimidine scaffold is a key structural motif in numerous kinase inhibitors and other therapeutic agents. The fluorine substituents at the 4 and 6 positions of the pyrimidine ring in the target substrate, this compound, significantly modulate its electronic properties, making it an attractive building block for the development of novel pharmaceuticals. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the amino group, necessitating carefully optimized reaction protocols.

This guide presents two primary catalytic systems for the N-arylation of this compound: palladium-based and copper-based methods.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically involves a palladium catalyst, a phosphine ligand, and a base. For electron-deficient substrates like this compound, the choice of a sufficiently active catalyst system is paramount.

Experimental Workflow: Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - this compound - Aryl halide - Palladium precatalyst - Ligand - Base - Solvent Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert_Atmosphere Heating Heat to specified temperature with vigorous stirring Inert_Atmosphere->Heating Reaction Time Cooling Cool to Room Temperature Heating->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up and Extraction Filtration->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L2 OxAdd L2Pd(Ar)(X) Pd0L2->OxAdd Ar-X AmineCoord [L2Pd(Ar)(NHR2)]+X- OxAdd->AmineCoord R2NH RedElim L2Pd(Ar)(NR2) AmineCoord->RedElim Base, -HBase+X- RedElim->Pd0L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol is adapted from general procedures for the N-arylation of aminopyrimidines.[3][4][5] Optimization of the ligand and base may be required for optimal results with this compound.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a biaryl phosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium precatalyst (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Add the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Palladium-Catalyzed N-Arylation Conditions
ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂Pd₂(dba)₃[Pd(allyl)Cl]₂
Ligand XantphosRuPhosAdBippyPhos
Base NaOtBuK₂CO₃KOPh
Solvent TolueneDioxaneToluene
Temperature 100 °C110 °C90 °C
Typical Yield Moderate to GoodModerate to GoodGood
Notes A strong base, suitable for many aryl bromides.A weaker base, may be suitable for functionalized aryl halides.A weaker base system, reported to be effective for fluoroalkylamines.[6]

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed N-arylation, or Ullmann condensation, is a classical and often cost-effective alternative to palladium-catalyzed methods.[2] Recent advancements have led to milder reaction conditions, often employing ligands to facilitate the coupling.

Experimental Workflow: Copper-Catalyzed N-Arylation

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - this compound - Aryl halide - Copper catalyst - Ligand (optional) - Base - Solvent Heating Heat to specified temperature with stirring Reagents->Heating Reaction Time Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to remove inorganic salts Cooling->Filtration Extraction Aqueous Work-up and Extraction Filtration->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization

Caption: General workflow for the copper-catalyzed N-arylation.

Protocol 2: Copper-Catalyzed N-Arylation

This protocol is based on modern Ullmann condensation procedures. The choice of ligand can be critical for achieving good yields at lower temperatures.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and the ligand (0.2 equiv.).

  • Add the base (2.5 equiv.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data: Copper-Catalyzed N-Arylation Conditions
ParameterCondition ACondition B
Copper Source CuICuI
Ligand 1,10-PhenanthrolineN,N'-Dimethylethylenediamine
Base K₃PO₄Cs₂CO₃
Solvent DMFDMSO
Temperature 120 °C110 °C
Typical Yield ModerateModerate to Good
Notes A common ligand for Ullmann couplings.An effective and inexpensive ligand.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application of 4,6-difluoro-N-methylpyrimidin-2-amine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-difluoro-N-methylpyrimidin-2-amine is a fluorinated heterocyclic amine that holds significant potential as a key building block in the synthesis of modern agrochemicals. The presence of two fluorine atoms on the pyrimidine ring can impart unique physicochemical properties to the final active ingredients, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can lead to improved efficacy, selectivity, and pharmacokinetic profiles. While direct, publicly documented applications of this compound in commercial agrochemicals are not extensively detailed, its structural analog, 4,6-difluoropyrimidin-2-amine, is a known intermediate in the synthesis of herbicidal sulfonylureas. This suggests a strong potential for the N-methylated derivative to be utilized in the creation of novel, high-performance crop protection agents.

This document provides detailed application notes and protocols based on the likely use of this compound and its parent amine in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.

Application in the Synthesis of Sulfonylurea Herbicides

The primary anticipated application of this compound is in the synthesis of sulfonylurea herbicides. These herbicides are characterized by a sulfonylurea bridge (-SO₂NHCONH-) connecting an aryl or heterocyclic group to a pyrimidine or triazine moiety. The 4,6-difluoropyrimidin-2-amine core, and by extension its N-methylated form, serves as the heterocyclic amine component in this structure.

The general synthetic approach involves the coupling of a substituted benzenesulfonyl isocyanate with this compound. The resulting N-((4,6-difluoropyrimidin-2-yl)(methyl)carbamoyl)benzenesulfonamide would be a novel sulfonylurea herbicide candidate.

Logical Relationship: Synthesis of Sulfonylurea Herbicides

G A Substituted Benzenesulfonyl Chloride C Substituted Benzenesulfonyl Isocyanate A->C Curtius Rearrangement B Sodium Azide B->C E N-((4,6-difluoropyrimidin-2-yl)(methyl)carbamoyl) -benzenesulfonamide (Sulfonylurea Herbicide) C->E Coupling Reaction D 4,6-difluoro-N- methylpyrimidin-2-amine D->E

Caption: General synthetic pathway for a novel sulfonylurea herbicide.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a model sulfonylurea herbicide using 4,6-difluoropyrimidin-2-amine. These can be adapted for the N-methylated analog.

Protocol 1: Synthesis of a Model Sulfonylurea Herbicide

This protocol describes the reaction of 2-(methoxycarbonyl)benzenesulfonyl isocyanate with 4,6-difluoropyrimidin-2-amine.

Materials:

  • 2-(Methoxycarbonyl)benzenesulfonyl chloride

  • Sodium azide

  • 4,6-difluoropyrimidin-2-amine

  • Anhydrous toluene

  • Anhydrous acetonitrile

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of 2-(Methoxycarbonyl)benzenesulfonyl isocyanate:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(methoxycarbonyl)benzenesulfonyl chloride (10 mmol) in anhydrous toluene (50 mL).

    • Add sodium azide (12 mmol) portion-wise with stirring.

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the evolution of nitrogen gas.

    • After the reaction is complete, cool the mixture to room temperature. The resulting solution of 2-(methoxycarbonyl)benzenesulfonyl isocyanate is used directly in the next step.

  • Coupling with 4,6-difluoropyrimidin-2-amine:

    • In a separate flame-dried flask, dissolve 4,6-difluoropyrimidin-2-amine (10 mmol) in anhydrous acetonitrile (30 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared solution of 2-(methoxycarbonyl)benzenesulfonyl isocyanate dropwise to the solution of the amine with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Triturate the resulting residue with diethyl ether to precipitate the crude product.

    • Collect the solid by filtration and wash with cold diethyl ether.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure sulfonylurea herbicide.

Adaptation for this compound:

The same protocol can be followed using this compound as the starting amine. The resulting product will be the corresponding N-methylated sulfonylurea.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data for the synthesis of a model sulfonylurea herbicide based on typical yields for such reactions.

Intermediate/ProductStarting Material 1Starting Material 2SolventReaction Time (h)Yield (%)Purity (%)
2-(Methoxycarbonyl)benzenesulfonyl isocyanate2-(Methoxycarbonyl)benzenesulfonyl chlorideSodium azideToluene2-4>95 (in situ)-
N-((4,6-difluoropyrimidin-2-yl)aminocarbonyl)-2-methoxycarbonylbenzenesulfonamide2-(Methoxycarbonyl)benzenesulfonyl isocyanate4,6-difluoropyrimidin-2-amineAcetonitrile12-1685-95>98
N-((4,6-difluoropyrimidin-2-yl)(methyl)carbamoyl)-2-methoxycarbonylbenzenesulfonamide2-(Methoxycarbonyl)benzenesulfonyl isocyanateThis compoundAcetonitrile12-1680-90>98

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of a novel sulfonylurea herbicide.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization A Preparation of Sulfonyl Isocyanate B Coupling with Difluoropyrimidine Amine A->B C Solvent Removal B->C D Precipitation/ Trituration C->D E Recrystallization D->E G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) E->G H Mass Spectrometry E->H F TLC Monitoring I Purity Analysis (HPLC) G->I H->I

Caption: Workflow for herbicide synthesis and analysis.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Based on the established use of its parent amine in the preparation of herbicidal sulfonylureas, it is highly probable that the N-methylated derivative can be employed to generate a new generation of ALS-inhibiting herbicides. The protocols and data presented herein provide a foundational framework for researchers and scientists to explore the potential of this versatile intermediate in the development of innovative crop protection solutions. Further research into the synthesis and biological evaluation of agrochemicals derived from this compound is warranted to fully unlock its potential.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 4,6-difluoro-N-methylpyrimidin-2-amine with various coupling partners. The procedures outlined below are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the functionalization of this core structure, enabling the synthesis of diverse compound libraries.[1][2][3] This document outlines generalized procedures for these key transformations.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from reaction setup to product isolation and analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Oven-dry glassware B Add Pd catalyst, ligand, and base to reaction vessel A->B C Add this compound B->C D Add coupling partner C->D E Add anhydrous solvent D->E F Degas the reaction mixture (e.g., N2 bubbling) E->F G Heat to desired temperature with stirring F->G H Monitor reaction progress (TLC, LC-MS) G->H I Cool to room temperature H->I J Quench reaction I->J K Extract with organic solvent J->K L Dry organic layer and concentrate K->L M Purify by column chromatography L->M N Characterize product (NMR, MS, etc.) M->N

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle: A Generalized View

The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

G pd0 Pd(0)Ln pd2_complex R-Pd(II)L-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)L-R' pd2_complex->pd2_intermediate R'-M transmetalation Transmetalation / Amine Coordination pd2_intermediate->pd0 product R-R' pd2_intermediate->product reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Suzuki-Miyaura Coupling

This reaction couples this compound with an aryl or heteroaryl boronic acid or ester.

Reaction Scheme:

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)

Procedure:

  • To an oven-dried reaction flask, add the palladium catalyst, base, and a magnetic stir bar.

  • Add this compound and the boronic acid/ester.

  • Seal the flask with a septum and purge with an inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O100Good[4]
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane80Moderate-Good[3]
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O90Good[5]
Buchwald-Hartwig Amination

This reaction couples this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction tube.

  • Add this compound.

  • Seal the tube and remove it from the glovebox.

  • Add the anhydrous solvent and the amine coupling partner via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Example Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (2.6)TolueneRefluxModerate-Good[2][6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane100Good[7]
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)t-BuOH110High[7]
Sonogashira Coupling

This reaction couples this compound with a terminal alkyne.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Amine base/solvent (e.g., triethylamine, diisopropylamine)

  • Optional co-solvent (e.g., THF, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add the degassed solvent(s) and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Example Conditions for Sonogashira Coupling of Heteroaryl Halides

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (15)CuI (30)Et₃NTHFRTGood[8]
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF80High[9]
Pd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃2-MeTHFRTGood-Excellent[10]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a versatile platform for the synthesis of a wide range of derivatives of this compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific transformation. These protocols serve as a robust starting point for researchers in drug discovery and materials science to explore the chemical space around this important heterocyclic core.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents from 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-difluoro-N-methylpyrimidin-2-amine as a versatile building block for the development of novel anti-inflammatory agents. The protocols outlined below detail the synthesis of a candidate compound and the subsequent biological evaluation to determine its anti-inflammatory efficacy.

Introduction

Pyrimidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[1][2] The anti-inflammatory effects of pyrimidines are often attributed to their ability to modulate key inflammatory mediators.[1][3] Many pyrimidine-based compounds function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins that mediate pain and inflammation.[1][4] Furthermore, pyrimidine derivatives have been shown to suppress the production of other pro-inflammatory molecules such as nitric oxide (NO) and various cytokines.[1]

The starting material, this compound, offers a reactive scaffold for the synthesis of a library of potential anti-inflammatory agents. The fluorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores that can modulate the biological activity and pharmacokinetic properties of the final compounds.

Synthetic Strategy

A plausible synthetic route to novel anti-inflammatory agents from this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution: Selective displacement of one of the fluorine atoms with a suitable nucleophile, such as a substituted aniline or piperazine derivative. This reaction is typically carried out in the presence of a base.

  • Further Functionalization (Optional): The remaining fluorine atom can be displaced in a subsequent reaction to introduce a second substituent, allowing for the creation of a diverse range of compounds.

This application note will focus on a single substitution reaction to generate a candidate anti-inflammatory agent.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-4-(N-methyl-2-amino-pyrimidin-6-yl)amine (A Hypothetical Example)

This protocol describes the synthesis of a hypothetical anti-inflammatory agent based on the reaction of this compound with p-anisidine.

Materials:

  • This compound

  • p-Anisidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add p-anisidine (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 130 °C and stir for 4 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).[5]

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

Synthesis_Workflow Synthetic Workflow Start 4,6-difluoro-N- methylpyrimidin-2-amine Reaction Nucleophilic Aromatic Substitution (130°C, 4h) Start->Reaction Reagents p-Anisidine, K₂CO₃, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(4-methoxyphenyl)-4-(N-methyl- 2-amino-pyrimidin-6-yl)amine Purification->Product

Caption: Synthetic workflow for the preparation of a candidate anti-inflammatory agent.

Biological Evaluation Protocols

In Vitro COX-2 Inhibition Assay

This assay determines the ability of the synthesized compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Stannous chloride (SnCl₂) solution

  • EIA buffer and reagents for prostaglandin quantification

  • Synthesized compound and reference inhibitor (e.g., Celecoxib)

Procedure:

  • Prepare solutions of the test compound and a reference inhibitor at various concentrations.

  • In a reaction tube, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound or reference inhibitor and pre-incubate at 37°C for 10-20 minutes.

  • Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a saturated solution of stannous chloride. This reduces the COX-derived PGH₂ to the more stable PGF₂α.

  • Quantify the amount of PGF₂α produced using an Enzyme Immunoassay (EIA).

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar albino rats

  • 1% Carrageenan solution in saline

  • Pletismometer or calipers

  • Synthesized compound and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the synthesized compound or reference drug orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

In Vitro Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay measures the effect of the synthesized compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Synthesized compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve of sodium nitrite.

  • Add an equal volume of Griess Reagent (freshly mixed Part A and Part B in a 1:1 ratio) to the supernatants and standards in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage inhibition of NO production by the test compound.

Signaling Pathway in Inflammation

Inflammation_Pathway Key Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound Pyrimidine Derivative (Anti-inflammatory Agent) Compound->iNOS Inhibits Compound->COX2 Inhibits

Caption: Inhibition of key inflammatory pathways by pyrimidine derivatives.

Data Presentation

The following tables present hypothetical quantitative data for a series of synthesized pyrimidine derivatives, illustrating how to structure and compare the results from the biological assays.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

Compound IDR-GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PD-01 4-methoxyphenyl>1000.05 ± 0.01>2000
PD-02 4-chlorophenyl>1000.08 ± 0.02>1250
PD-03 3,4-dimethoxyphenyl>1000.12 ± 0.03>833
Celecoxib -15.00.04 ± 0.01375

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound IDDose (mg/kg)% Inhibition of Edema (3h)
PD-01 2055.2 ± 4.1
PD-02 2048.7 ± 3.5
PD-03 2042.1 ± 3.9
Indomethacin 1062.5 ± 5.3

Data are presented as mean ± standard deviation (n=6).

Table 3: In Vitro Nitric Oxide (NO) Production Inhibition

Compound IDIC₅₀ for NO Inhibition (µM)
PD-01 12.5 ± 1.1
PD-02 18.2 ± 1.5
PD-03 25.6 ± 2.3
L-NAME 8.9 ± 0.7

Data are presented as mean ± standard deviation (n=3).

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of novel pyrimidine-based anti-inflammatory agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds. The data tables illustrate a clear method for presenting and comparing the efficacy of newly synthesized derivatives. Further structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of diverse analogues from this starting material, can lead to the identification of potent and selective anti-inflammatory drug candidates.

References

Application Note: A Scalable Two-Step Synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed, scalable two-step protocol for the synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine, a key intermediate for pharmaceutical research. The process involves the conversion of 2-amino-4,6-dihydroxypyrimidine to a dichloro-intermediate, followed by a halogen exchange (Halex) reaction to yield 2-amino-4,6-difluoropyrimidine, and subsequent selective N-methylation.

Overall Synthetic Workflow

The synthesis is performed in two primary stages: formation of the fluorinated pyrimidine core, followed by selective methylation of the primary amine. This approach is designed for scalability and efficiency.

G A 2-Amino-4,6-dihydroxypyrimidine (Starting Material) B Step 1a: Chlorination (POCl3, Et3N) A->B Reagents C 2-Amino-4,6-dichloropyrimidine (Intermediate 1) B->C Yields Intermediate D Step 1b: Halogen Exchange (KF, Sulfolane) C->D Reagents E 2-Amino-4,6-difluoropyrimidine (Intermediate 2) D->E Yields Intermediate F Step 2: N-Methylation (e.g., HCHO, HCOOH) E->F Reagents G This compound (Final Product) F->G Yields Final Product

Caption: Overall two-stage synthetic route.

Part 1: Scale-Up Synthesis of 2-Amino-4,6-difluoropyrimidine (Intermediate)

This stage involves a two-step process: the chlorination of 2-amino-4,6-dihydroxypyrimidine followed by a halogen exchange reaction to introduce fluorine.

Experimental Protocol: Step 1A - Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol is adapted from established methods for the chlorination of dihydroxypyrimidines.[1][2][3]

  • Equipment Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is required. The reactor should be situated in a well-ventilated fume hood.

  • Reagent Charging:

    • Charge the reactor with phosphorus oxychloride (POCl₃, 6.0 L, 65.0 mol).

    • Begin stirring and cool the reactor to 10°C.

    • Slowly add 2-amino-4,6-dihydroxypyrimidine (1.0 kg, 7.87 mol) in portions, ensuring the internal temperature does not exceed 25°C.

    • Slowly add triethylamine (2.4 L, 17.3 mol) via a dropping funnel over 2 hours, maintaining the temperature below 30°C.[2]

  • Reaction:

    • After the addition is complete, slowly heat the mixture to a reflux temperature of approximately 80-90°C.[3]

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction mixture by pouring it onto crushed ice (20 kg). This step is highly exothermic and must be done with extreme caution.

    • Adjust the pH of the aqueous slurry to 4-5 using a 50% NaOH solution.

    • The precipitated solid is collected by filtration and washed thoroughly with cold water (3 x 2 L).

    • The crude product is dried under vacuum at 50°C to yield 2-amino-4,6-dichloropyrimidine.

Experimental Protocol: Step 1B - Halogen Exchange for 2-Amino-4,6-difluoropyrimidine

This procedure is based on typical Halex reactions used for preparing fluorinated heterocycles.[4]

  • Equipment Setup: A 20 L reactor (preferably Hastelloy or glass-lined) equipped with a mechanical stirrer, distillation head, temperature probe, and nitrogen inlet is necessary.

  • Reagent Charging:

    • Charge the reactor with spray-dried potassium fluoride (KF, 1.5 kg, 25.8 mol) and sulfolane (8.0 L).

    • Heat the mixture to 120°C under vacuum for 2-3 hours to azeotropically remove any residual water.

    • Cool the mixture to 80°C and add 2-amino-4,6-dichloropyrimidine (1.0 kg, 6.1 mol).

  • Reaction:

    • Heat the reaction mixture to 180-190°C and maintain for 8-12 hours.

    • Monitor the reaction progress by HPLC or GC-MS for the disappearance of the dichloro starting material and the formation of the difluoro product.

  • Work-up and Isolation:

    • Cool the mixture to 60°C and dilute with toluene (10 L).

    • Filter the mixture to remove inorganic salts (KF, KCl). Wash the filter cake with additional toluene (2 x 2 L).

    • The combined filtrate is washed with water (3 x 5 L) to remove residual sulfolane.

    • The organic layer is concentrated under reduced pressure to yield crude 2-amino-4,6-difluoropyrimidine.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane).

Data Summary for Part 1
ParameterStep 1A: ChlorinationStep 1B: Halogen Exchange
Starting Material 2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidine
Key Reagents POCl₃, TriethylamineSpray-dried KF
Solvent None (POCl₃ is reagent & solvent)Sulfolane
Temperature 80-90°C180-190°C
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-92%70-80%
Purity (Crude) >95%>90%

Part 2: Scale-Up N-Methylation of 2-Amino-4,6-difluoropyrimidine (Final Product)

For a scalable and safer process, the Eschweiler-Clarke reaction is preferred over traditional alkylating agents like methyl iodide due to lower toxicity and cost.

G cluster_0 N-Methylation Method Selection Logic A Requirement: Mono-N-Methylation B Key Considerations A->B C Toxicity & Handling B->C High D Selectivity (Mono vs. Di-alkylation) B->D Critical E Cost & Scalability B->E Important F Chosen Method: Eschweiler-Clarke C->F D->F E->F

Caption: Logic for selecting the N-methylation method.

Experimental Protocol: Eschweiler-Clarke N-Methylation
  • Equipment Setup: A 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, addition funnel, and a gas outlet connected to a scrubber (to neutralize any off-gassing) is used.

  • Reagent Charging:

    • Charge the reactor with 2-amino-4,6-difluoropyrimidine (1.0 kg, 7.6 mol).

    • Add formic acid (98%, 3.0 L). Note: This can be exothermic.

  • Reaction:

    • Begin stirring and slowly add formaldehyde (37% in water, 1.3 L, 15.2 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 40°C.

    • After addition, slowly heat the reaction mixture to 90-100°C.

    • Maintain this temperature for 3-5 hours. Vigorous gas (CO₂) evolution will be observed initially. The reaction is complete when gas evolution ceases. Monitor by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture into a larger vessel containing cold water (10 L).

    • Basify the solution to pH 9-10 with a 50% NaOH solution while cooling in an ice bath.

    • The product will precipitate. Stir the slurry for 1 hour in the cold.

    • Collect the solid by filtration, wash with cold water (3 x 2 L), and dry under vacuum at 40°C.

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • If necessary, treat with activated carbon and filter hot.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 2 hours to complete crystallization.

  • Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum.

Data Summary for Part 2
ParameterN-Methylation (Eschweiler-Clarke)
Starting Material 2-Amino-4,6-difluoropyrimidine
Key Reagents Formic Acid, Formaldehyde
Solvent None (Formic acid is reagent & solvent)
Temperature 90-100°C
Reaction Time 3-5 hours
Typical Yield 80-90%
Purity (After Recrystallization) >99%

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a closed system under an inert atmosphere. All quenching operations must be performed slowly and with adequate cooling.

  • Halex Reaction: This reaction is performed at high temperatures. Ensure the reactor is rated for the temperature and pressure. Sulfolane is a high-boiling solvent; avoid inhalation.

  • Eschweiler-Clarke Reaction: Generates carbon dioxide, which can cause pressure build-up. Ensure the reactor is properly vented to a scrubber. Formaldehyde is a known carcinogen. Formic acid is corrosive. Handle all reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Application Notes and Protocols for 4,6-difluoro-N-methylpyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,6-difluoro-N-methylpyrimidin-2-amine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of targeted cancer therapies. The fluorine atoms at the 4 and 6 positions of the pyrimidine ring can enhance binding affinity to target proteins, improve metabolic stability, and modulate physicochemical properties such as pKa and lipophilicity. The N-methylated 2-amino group provides a key vector for substitution, allowing for the exploration of chemical space and the optimization of potency and selectivity. This scaffold is a cornerstone in the design of potent kinase inhibitors, demonstrating significant potential in oncology.

A prime example of a clinical candidate utilizing this scaffold is Glesatinib (ARRY-797) , a potent inhibitor of the receptor tyrosine kinases c-MET and AXL.[1] Dysregulation of the c-MET and AXL signaling pathways is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[1] Glesatinib's development highlights the therapeutic potential of the this compound core in creating targeted agents against oncogenic drivers.

Data Presentation

The following tables summarize the in vitro biological activity of Glesatinib (ARRY-797) and other representative c-MET inhibitors. This data is crucial for understanding the potency and selectivity of compounds derived from the this compound scaffold.

Table 1: In Vitro Potency of Glesatinib (ARRY-797) and other c-MET Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay Type
Glesatinib (ARRY-797) c-MET1.3-Biochemical
Glesatinib (ARRY-797) AXL1.3-Biochemical
KRC-00509c-MET6.3-HTRF Kinase Assay[2]
KRC-00715c-MET9.0-HTRF Kinase Assay[2]
Crizotinibc-MET2.2-HTRF Kinase Assay[2]
Compound 6bc-MET35.7BaF3-TPR-MetCell Proliferation[3]
Compound 11cc-MET-HeLaAnti-proliferation[4]
Compound 11ic-MET-HeLaAnti-proliferation[4]
Compound 13bc-MET-HeLaAnti-proliferation[4]
Compound 13hc-MET-HeLaAnti-proliferation[4]

Table 2: Cellular Activity of c-MET Inhibitors

CompoundCell LineCytotoxic IC50 (nM)Key Cellular Effect
KRC-00509Hs746T3.4G1/S Arrest[2]
KRC-00715Hs746T39G1/S Arrest[2]
Compound 11cHeLa900Anti-proliferation[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold, with specific reference to the synthesis of Glesatinib-like compounds.

Protocol 1: Synthesis of a Glesatinib Analogue

This protocol outlines a potential synthetic route to a key intermediate for Glesatinib analogues, based on common organic chemistry reactions for similar heterocyclic compounds.

Step 1: Synthesis of a Pyrazolo[1,5-a]pyridine Intermediate

  • Reaction: Condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.

  • Reagents: Substituted hydrazine hydrochloride (1.0 eq), 1,3-dicarbonyl compound (1.1 eq), ethanol.

  • Procedure:

    • Dissolve the substituted hydrazine hydrochloride and the 1,3-dicarbonyl compound in ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine intermediate.

Step 2: Coupling with the this compound Scaffold

  • Reaction: Nucleophilic aromatic substitution (SNA_r_).

  • Reagents: Pyrazolo[1,5-a]pyridine intermediate (1.0 eq), this compound (or a suitable precursor like 2-amino-4,6-dichloropyrimidine followed by methylation and fluorination) (1.1 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of the pyrazolo[1,5-a]pyridine intermediate in the chosen solvent, add the base and the pyrimidine derivative.

    • Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as c-MET, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]

  • Materials: Recombinant kinase domain of the target protein (e.g., c-MET), biotinylated substrate peptide, ATP, HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665), assay buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, biotinylated substrate, and the test compound in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm. .

    • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 3: Cellular Proliferation Assay

This protocol outlines a method to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., Hs746T, a c-MET amplified gastric cancer cell line), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT or resazurin-based viability reagent, and test compounds.[2]

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence on a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the cytotoxic IC50 values.

Mandatory Visualizations

Signaling Pathways

The this compound scaffold, as exemplified by Glesatinib, is designed to inhibit key signaling pathways involved in cancer progression.

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET binds GAS6 GAS6 (Ligand) AXL AXL Receptor GAS6->AXL binds PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AXL->PI3K AXL->RAS AXL->STAT3 Glesatinib Glesatinib Glesatinib->cMET Glesatinib->AXL AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription promotes STAT3->Transcription promotes Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Invasion Invasion Transcription->Invasion

Caption: Glesatinib inhibits c-MET and AXL signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel kinase inhibitors based on the this compound scaffold.

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Derivative Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Screening In Vitro Kinase Assay (Protocol 2) Purification->Biochemical_Screening Cellular_Assay Cellular Proliferation Assay (Protocol 3) Biochemical_Screening->Cellular_Assay Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Cellular_Assay->Hit_to_Lead Hit_to_Lead->Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Promising Hits Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Drug discovery workflow for pyrimidine-based inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4,6-difluoro-N-methylpyrimidin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low or No Product Yield

Question: I am not getting any of my desired product, or the yield is very low. What are the common causes and how can I fix this?

Answer:

Low or no yield in the Suzuki coupling of this compound can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. The electron-deficient nature of the difluoropyrimidine ring makes it reactive, but careful optimization is key.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The Pd(0) active catalyst may not be generating in situ or could be deactivated.

    • Solution: Use a pre-catalyst that is known to readily form the active Pd(0) species. Buchwald's G1 or G2 pre-catalysts are often effective.[1] If using Pd(OAc)₂, ensure your phosphine ligand is in excess to reduce the palladium. Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.

  • Inappropriate Ligand: The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands are often successful.[2][3] Consider screening ligands such as SPhos, XPhos, or RuPhos.[4][5] These ligands can improve catalyst stability and activity for challenging substrates.[6]

  • Suboptimal Base: The base is crucial for the transmetalation step, but the wrong choice can lead to side reactions or insolubility.

    • Solution: Screen a variety of bases. K₂CO₃ and Cs₂CO₃ are common choices.[7] For substrates prone to protodeboronation, a milder base like K₃PO₄ might be beneficial.[8][9] The strength and solubility of the base can significantly impact the reaction rate.

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Solution: A mixture of an organic solvent and water is often used. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[10][11] The water content can be critical, so screening different ratios is recommended.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes significantly improve yields and reduce reaction times for Suzuki couplings of halogenated pyrimidines.[10]

Section 2: Side Product Formation

Question: I am observing significant side product formation, mainly protodeboronation of my boronic acid and/or homocoupling. How can I minimize these side reactions?

Answer:

Side reactions are common in Suzuki couplings. Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are two of the most frequent issues.

Possible Causes & Recommended Solutions:

  • Protodeboronation: This is often caused by excessive water, high temperatures, or a strongly basic environment, particularly with electron-deficient boronic acids.[8]

    • Solution:

      • Use anhydrous solvents and dry reagents.

      • Employ a milder base such as K₃PO₄.

      • Consider using potassium trifluoroborate salts instead of boronic acids, as they can be more resistant to protodeboronation.[5]

      • Minimize the reaction time; monitor the reaction closely and stop it once the starting material is consumed.

  • Homocoupling of Boronic Acid (Glaser-Hay type coupling): This is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Hydrodehalogenation of the Pyrimidine: This occurs when the fluoro group is replaced by a hydrogen.

    • Solution: This can be a sign of catalyst decomposition or a competing reaction pathway. Re-evaluate the catalyst and ligand system. A more robust ligand that promotes faster reductive elimination might suppress this side reaction.

Section 3: Reaction Reproducibility

Question: My reaction works well sometimes but fails at other times. What could be causing this lack of reproducibility?

Answer:

Reproducibility issues often point to subtle variations in reaction setup and reagent quality.

Possible Causes & Recommended Solutions:

  • Reagent Quality: The purity of the boronic acid, the activity of the palladium catalyst, and the dryness of the solvents and bases are critical.

    • Solution: Use fresh, high-purity reagents. Boronic acids can dehydrate to form boroxines upon storage, which can affect their reactivity. It is good practice to use freshly opened solvents and to ensure bases are anhydrous.

  • Inert Atmosphere: Inconsistent degassing or a poor inert atmosphere can lead to variable catalyst activity.

    • Solution: Standardize your degassing procedure. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before adding the reagents. Alternatively, the freeze-pump-thaw method can be used for more rigorous oxygen removal.

  • Water Content: The amount of water can be crucial and difficult to control precisely.

    • Solution: If using a biphasic system, carefully control the ratio of the aqueous and organic phases. If using anhydrous conditions, ensure all glassware is oven-dried and cooled under an inert atmosphere.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Suzuki couplings of challenging heteroaryl halides, which can be used as a starting point for the optimization of the coupling with this compound.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-5Good for electron-deficient systems.[4]
Pd₂(dba)₃XPhos1-5A bulky, electron-rich ligand, often effective for heteroaryl chlorides.[1]
Pd(PPh₃)₄None2-10A classic catalyst, can be effective but may require higher temperatures.[8][9]
Buchwald G2 Pre-catalystNone1-3Often highly active and reliable.[1]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)
K₂CO₃2-31,4-Dioxane / H₂O80-110
K₃PO₄2-3Toluene / H₂O80-110
Cs₂CO₃1.5-2.5Dioxane80-100[7]
Na₂CO₃2-3Ethanol / H₂O85[5]

Experimental Protocol

General Procedure for Suzuki Coupling of this compound

This is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium pre-catalyst and ligand (if not using a pre-formed complex). Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex_r2 R1-Pd(II)L_n-R2 transmetalation->pd_complex_r2 reductive_elimination Reductive Elimination pd_complex_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X (4,6-difluoro-N-methyl pyrimidin-2-amine) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents degas Improve Degassing (Ar/N2 Purge) check_reagents->degas Reagents OK change_conditions Systematically Vary Conditions degas->change_conditions Degassing OK change_base Screen Bases (K2CO3, K3PO4, Cs2CO3) change_conditions->change_base change_solvent Screen Solvents (Dioxane, Toluene, DMF) change_base->change_solvent change_temp Increase Temperature change_solvent->change_temp change_catalyst Screen Catalyst/Ligand (e.g., SPhos, XPhos) change_temp->change_catalyst success Successful Reaction change_catalyst->success

Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.

Reaction_Parameters outcome Reaction Outcome (Yield, Purity) catalyst Catalyst (Pd Source & Ligand) catalyst->outcome base Base (Strength & Solubility) base->outcome solvent Solvent (Polarity & Biphasic/Anhydrous) solvent->outcome temperature Temperature temperature->outcome reagents Reagent Quality (Purity & Stoichiometry) reagents->outcome

Caption: Key parameters influencing the outcome of the Suzuki coupling.

References

Technical Support Center: Optimizing Reaction Conditions for 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficient activation of the pyrimidine ring: The fluorine atoms may not be sufficiently activating for nucleophilic attack. 2. Decomposition of starting material: The starting material, 4,6-difluoropyrimidin-2-amine, may be unstable under the reaction conditions. 3. Poor choice of methylating agent or base: The selected reagents may not be effective for this specific substrate. 4. Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Use a stronger base: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to deprotonate the amine, increasing its nucleophilicity. 2. Optimize reaction temperature: Screen a range of temperatures (e.g., room temperature to 100°C) to find the optimal condition that promotes product formation without degrading the starting material. 3. Select an appropriate methylating agent: Consider using methyl iodide (MeI), dimethyl sulfate ((CH₃)₂SO₄), or trimethylsilyl diazomethane (TMSCHN₂). 4. Employ a catalyst: Transition metal catalysts, such as those based on iridium or ruthenium, can facilitate N-methylation using methanol as the methyl source.[1][2][3]
Formation of Side Products (e.g., N,N-dimethylation) 1. Over-methylation: The mono-methylated product is susceptible to a second methylation. 2. Reaction of the methylating agent with the solvent. 1. Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent. 2. Slow addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration. 3. Lower reaction temperature: Perform the reaction at a lower temperature to favor mono-methylation. 4. Choose a less reactive methylating agent.
Difficulty in Product Purification 1. Similar polarity of starting material and product: Makes chromatographic separation challenging. 2. Presence of inorganic salts: Byproducts from the base can complicate extraction and purification.1. Optimize chromatography: Use a gradient elution method in column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Aqueous workup: Perform a thorough aqueous workup to remove inorganic salts before chromatography. 3. Crystallization: Attempt to purify the product by recrystallization from a suitable solvent system.
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivation of the catalyst (if used). 3. Equilibrium limitations. 1. Monitor the reaction: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. 2. Use a higher catalyst loading or add a fresh portion of the catalyst. 3. Remove byproducts: If a byproduct is inhibiting the reaction, consider methods for its removal during the reaction (e.g., using molecular sieves to remove water).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy is the nucleophilic aromatic substitution (SNAr) on a 4,6-difluoropyrimidine precursor. The synthesis typically involves the N-methylation of 4,6-difluoropyrimidin-2-amine using a suitable methylating agent and a base in an appropriate solvent.

Q2: How do the fluorine atoms influence the reaction?

A2: The fluorine atoms are strongly electron-withdrawing, which activates the pyrimidine ring towards nucleophilic attack by the amine.[4][5] This makes the SNAr reaction feasible. However, the strong C-F bond also means that displacement of fluorine is less favorable than other halogens in some contexts, though in SNAr the rate-determining step is often the initial nucleophilic attack.[4]

Q3: What are the most common methylating agents for this type of reaction?

A3: Common methylating agents include methyl iodide (MeI), dimethyl sulfate ((CH₃)₂SO₄), and formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction).[6] More modern and greener alternatives include dimethyl carbonate and methanol in the presence of a suitable catalyst.[7]

Q4: How can I avoid the formation of the N,N-dimethylated byproduct?

A4: To minimize over-methylation, you should carefully control the stoichiometry of the methylating agent, use slow addition, and maintain a lower reaction temperature. Using a bulkier base might also sterically hinder the second methylation.

Q5: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the reaction progress. For product characterization, nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are recommended.

Experimental Protocols

Protocol 1: N-methylation using Methyl Iodide

This protocol provides a general procedure for the N-methylation of 4,6-difluoropyrimidin-2-amine using methyl iodide.

Materials:

  • 4,6-difluoropyrimidin-2-amine

  • Methyl iodide (MeI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-difluoropyrimidin-2-amine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters to consider for optimizing the synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate ((CH₃)₂SO₄)Methanol (CH₃OH)Dimethyl Carbonate ((CH₃O)₂CO)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)Sodium tert-butoxide (NaOt-Bu)
Solvent DMFAcetonitrile (MeCN)TolueneTetrahydrofuran (THF)
Temperature (°C) 0 to RT8014060
Catalyst NoneNoneIridium or Ruthenium complexRuthenium complex
Typical Yield (%) VariableVariableVariableVariable
Key Considerations High reactivity, potential for over-methylation.Toxic, handle with care.Requires a catalyst, green methyl source.Green methylating agent, requires catalyst.

Visualizations

Experimental Workflow for N-methylation

experimental_workflow start Start: 4,6-difluoropyrimidin-2-amine dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base at 0°C dissolve->add_base stir1 Stir for 30 min add_base->stir1 add_methylating_agent Add Methylating Agent stir1->add_methylating_agent reaction Reaction at RT (4-12h) add_methylating_agent->reaction quench Quench with Sat. aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine & Dry (Na2SO4) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Workflow for the N-methylation of 4,6-difluoropyrimidin-2-amine.

Troubleshooting Logic Diagram

troubleshooting_logic start Reaction Issue? low_yield Low/No Product start->low_yield Yes side_products Side Products start->side_products Yes incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp change_base Change Base low_yield->change_base change_methylating_agent Change Methylating Agent low_yield->change_methylating_agent control_stoichiometry Control Methylating Agent Stoichiometry side_products->control_stoichiometry slow_addition Slow Addition of Reagent side_products->slow_addition lower_temp Lower Reaction Temperature side_products->lower_temp increase_time Increase Reaction Time incomplete_reaction->increase_time add_catalyst Consider Catalyst incomplete_reaction->add_catalyst

Caption: Logic diagram for troubleshooting common synthesis issues.

References

"common side reactions in the synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary side reactions?

The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trifluoropyrimidine with methylamine. The primary side reactions of concern are:

  • Formation of Isomeric Impurities: Nucleophilic attack at the C4 position can lead to the formation of the undesired regioisomer, 4,6-difluoro-N-methylpyrimidin-4-amine. The ratio of the desired C2-substituted product to the C4-substituted isomer is a critical parameter.

  • Over-methylation: Further reaction of the product with a methyl source or disproportionation can lead to the formation of N,N-dimethylated byproducts.

  • Hydrolysis: Under aqueous or basic conditions, the fluorine atoms on the pyrimidine ring can be susceptible to hydrolysis, resulting in the formation of hydroxy- or dihydroxy-pyrimidine derivatives.

Q2: I am observing a significant amount of the 4,6-difluoro-N-methylpyrimidin-4-amine isomer in my reaction. How can I improve the regioselectivity for the desired 2-substituted product?

Achieving high regioselectivity for the C2 position is a known challenge in the reaction of 2,4,6-trihalopyrimidines with nucleophiles. The selectivity is influenced by a combination of electronic and steric factors. Here are some strategies to favor the formation of the 2-amino isomer:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. SNAr reactions often exhibit better kinetic control at reduced temperatures.

  • Solvent: The choice of solvent can influence the regioselectivity. Aprotic solvents are generally preferred. Experimenting with solvents of varying polarity may be beneficial.

  • Base: The type and stoichiometry of the base used to scavenge the HF generated during the reaction can impact the outcome. Weaker, non-nucleophilic bases are often a good choice.

Q3: My mass spectrometry analysis indicates the presence of an N,N-dimethylated impurity. What is the likely cause and how can it be prevented?

The formation of an N,N-dimethylated byproduct, 4,6-difluoro-N,N-dimethylpyrimidin-2-amine, can occur through a few potential pathways:

  • Use of Excess Methylamine: A large excess of methylamine, especially at elevated temperatures, might lead to a second methylation event.

  • In-situ Formation of a Methylating Agent: Depending on the reaction conditions and solvent, methylamine could potentially be converted to a more reactive methylating species.

To minimize over-methylation:

  • Stoichiometry Control: Use a controlled amount of methylamine, typically closer to the stoichiometric requirement.

  • Temperature Management: Avoid excessive heating of the reaction mixture.

  • Alternative Methylamine Source: Consider using a salt of methylamine (e.g., methylamine hydrochloride) with a suitable base to have a more controlled release of the free amine.

Q4: I am concerned about the potential for hydrolysis of the C-F bonds. Under what conditions is this likely to occur and how can I avoid it?

The fluorine atoms on the difluoropyrimidine ring are generally stable but can undergo hydrolysis under certain conditions, particularly with prolonged exposure to strong aqueous bases or acids at elevated temperatures.

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure that all reactants and solvents are dry.

  • Control of pH: During workup, avoid prolonged exposure to strongly basic or acidic aqueous solutions. If an aqueous workup is necessary, it should be performed expeditiously and at a controlled pH and temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Product loss during workup or purification.- Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time. - Optimize reaction conditions (temperature, solvent, base) to minimize side product formation (see FAQs). - Employ a carefully designed extraction and purification protocol.
Presence of Isomeric Impurity (4-amino derivative) - Lack of regioselectivity in the SNAr reaction.- Lower the reaction temperature. - Screen different aprotic solvents. - Use a non-nucleophilic base. - Isomeric products often require careful chromatographic separation (e.g., column chromatography or preparative HPLC).
Detection of Over-methylated Byproduct - Excess methylamine. - High reaction temperature.- Use a stoichiometric amount of methylamine. - Maintain a lower reaction temperature.
Evidence of Hydrolysis Products (hydroxy-pyrimidines) - Presence of water in the reaction. - Harsh pH conditions during workup.- Use anhydrous solvents and reagents. - Perform aqueous workup at a controlled pH and low temperature.

Experimental Protocols

Synthesis of this compound from 2,4,6-trifluoropyrimidine

This is a general procedure and may require optimization.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Methylamine (e.g., as a solution in THF or as a gas)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., THF, acetonitrile, or dioxane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,6-trifluoropyrimidine in the chosen anhydrous solvent.

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of methylamine (1.0 to 1.2 equivalents) to the cooled solution.

  • Add the non-nucleophilic base (1.2 to 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from isomeric impurities and other side products.

Visualizations

Reaction_Pathway TFP 2,4,6-Trifluoropyrimidine Product This compound (Desired Product) TFP->Product C2 Attack (Major Pathway) Isomer 4,6-difluoro-N-methylpyrimidin-4-amine (Isomeric Impurity) TFP->Isomer C4 Attack (Minor Pathway) Hydrolysis Hydroxy-pyrimidinone derivatives (Hydrolysis) TFP->Hydrolysis H2O / Base MeNH2 Methylamine (CH3NH2) Overmethylation 4,6-difluoro-N,N-dimethylpyrimidin-2-amine (Over-methylation) Product->Overmethylation Excess CH3NH2 / Heat Product->Hydrolysis H2O / Base Isomer->Hydrolysis H2O / Base Troubleshooting_Workflow Start Impure Product or Low Yield Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Isomer Isomeric Impurity Detected (4-amino derivative) Analysis->Isomer Mass consistent with isomer Overmethylated Over-methylated Byproduct Detected Analysis->Overmethylated Mass = Product + 14 Hydrolysis Hydrolysis Products Detected Analysis->Hydrolysis Mass consistent with C-F to C-OH LowConversion Low Conversion of Starting Material Analysis->LowConversion High amount of starting material OptimizeRegio Optimize Regioselectivity: - Lower Temperature - Screen Solvents - Change Base Isomer->OptimizeRegio ControlStoich Control Stoichiometry: - Reduce excess methylamine - Lower Temperature Overmethylated->ControlStoich Anhydrous Ensure Anhydrous Conditions: - Dry solvents and reagents - Control workup pH Hydrolysis->Anhydrous IncreaseTime Increase Reaction Time or Temperature Moderately LowConversion->IncreaseTime

References

Technical Support Center: Purification of 4,6-difluoro-N-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4,6-difluoro-N-methylpyrimidin-2-amine derivatives. These resources are intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Encountering issues during the purification of this compound derivatives is a common challenge. The following table outlines potential problems, their likely causes, and recommended solutions to streamline your purification process.

Problem Potential Cause(s) Recommended Solution(s) Purity Improvement (Illustrative)
Co-elution of Impurities with Product in Column Chromatography - Inappropriate solvent system polarity.- Isomeric impurities with similar polarity.- Overloading of the column.- Perform TLC analysis to find a solvent system that provides better separation (a ∆Rf of at least 0.2 is ideal)[1].- Consider using specialized columns (e.g., phenyl or pentafluorophenyl) for separating positional isomers[2].- Reduce the amount of crude product loaded onto the column.From 85% to >95%
Product "Oiling Out" During Recrystallization - The solvent is too good a solvent for the compound, even when cold.- The cooling process is too rapid.- High concentration of impurities.- Use a solvent mixture, such as adding a non-polar solvent like hexane to a more polar solution until turbidity is observed, then heat to redissolve and cool slowly[3].- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Perform a preliminary purification step (e.g., flash chromatography) to remove major impurities before recrystallization.From 70% to >98%
Low Recovery After Recrystallization - The chosen solvent dissolves too much of the product at low temperatures.- Significant losses during filtration and transfer.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Ensure the product has fully precipitated before filtration by allowing sufficient time for cooling.- Wash the collected crystals with a minimal amount of cold solvent.Yield improvement from 30% to 70%
Presence of Starting Materials in the Final Product - Incomplete reaction.- Inefficient purification to remove unreacted starting materials.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- If starting materials have significantly different polarity, column chromatography should be effective.- For acidic or basic starting materials, an acidic or basic wash during the work-up can be employed.From 90% to >99%
Broad or Tailing Peaks in HPLC Analysis - Interaction of the amine group with residual silanols on the silica-based column.- Inappropriate mobile phase pH.- Add a small amount of a competitor amine, such as triethylamine (0.1%), to the mobile phase.- Adjust the pH of the mobile phase to suppress the ionization of the amine group[4].- Consider using a column with end-capping or a different stationary phase.Improved peak symmetry

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a crude this compound derivative?

A1: For most crude reaction mixtures, flash column chromatography is an excellent initial purification technique. It is highly versatile and can separate the desired product from unreacted starting materials and major byproducts. Following column chromatography, recrystallization can be employed to achieve higher purity if needed.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC) analysis[1]. The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of approximately 0.3-0.4 while maximizing the separation from impurities. For N-arylpyrimidin-2-amine derivatives, mixtures of ethyl acetate and hexane are often a good starting point[5].

Q3: My compound is highly polar. What chromatographic options do I have?

A3: For highly polar compounds, standard normal-phase chromatography may require very polar and often less volatile mobile phases. In such cases, consider reverse-phase chromatography where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol)[1]. Another effective technique for polar compounds like pyrimidine and purine derivatives is Hydrophilic Interaction Liquid Chromatography (HILIC)[4][6].

Q4: What are some good solvent choices for the recrystallization of pyrimidine derivatives?

A4: The choice of solvent is highly dependent on the specific derivative. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or hexane/acetone[3][7]. The ideal solvent will dissolve the compound when hot but not when cold. It is often a matter of empirical screening to find the best solvent or solvent system.

Q5: Are there any specific safety considerations for handling this compound derivatives?

A5: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. While specific toxicity data may not be available for all derivatives, fluorinated organic compounds should be handled with care.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol provides a general methodology for the purification of a this compound derivative.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (e.g., 230-400 mesh) to the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC).

  • The amount of silica should be roughly 50-100 times the weight of the crude product.

  • Gently swirl the beaker to create a homogenous slurry.

2. Packing the Column:

  • Secure a glass column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica run dry.

  • Add another thin layer of sand on top of the packed silica bed.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent if necessary.

  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and then carefully adding the resulting powder to the top of the column.

  • Carefully apply the sample to the top of the column using a pipette.

4. Elution and Fraction Collection:

  • Begin adding the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.

5. Analysis and Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the purity of the final product using an appropriate analytical technique such as HPLC or NMR.

Visualizations

Purification_Workflow start Crude Product workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) start->workup dry Drying and Concentration workup->dry choice Purity Assessment (TLC/LC-MS) dry->choice chromatography Column Chromatography choice->chromatography Impurities Present recrystallization Recrystallization choice->recrystallization Minor Impurities purity_check_chrom Purity Check chromatography->purity_check_chrom purity_check_recryst Purity Check recrystallization->purity_check_recryst purity_check_chrom->recrystallization Needs Further Purification end Pure Product purity_check_chrom->end >95% Pure purity_check_recryst->end >98% Pure

Caption: General workflow for the purification of this compound derivatives.

Purification_Decision_Tree start Assess Crude Product (TLC/LC-MS) polar_impurities Are impurities significantly different in polarity? start->polar_impurities column_chrom Perform Column Chromatography polar_impurities->column_chrom Yes complex_mixture Complex Mixture or Isomers polar_impurities->complex_mixture No solid_product Is the product a solid? recrystallize Attempt Recrystallization solid_product->recrystallize Yes final_purity Final Purity Analysis solid_product->final_purity No column_chrom->solid_product recrystallize->final_purity prep_hplc Consider Preparative HPLC complex_mixture->prep_hplc prep_hplc->final_purity

Caption: Decision tree for selecting a suitable purification technique.

References

"stability issues of 4,6-difluoro-N-methylpyrimidin-2-amine under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,6-difluoro-N-methylpyrimidin-2-amine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Solution

If you are observing a loss of your compound in solution over time, consider the following potential causes and troubleshooting steps.

Potential Cause 1: pH-dependent Hydrolysis

The pyrimidine ring, particularly when substituted with strong electron-withdrawing groups like fluorine, is susceptible to nucleophilic attack. Both acidic and basic conditions can promote the degradation of this compound.

  • Under Basic Conditions (pH > 8): Nucleophilic aromatic substitution (SNAr) is a likely degradation pathway. Hydroxide ions can act as nucleophiles, displacing one or both of the fluorine atoms.

    • Troubleshooting Steps:

      • pH Monitoring: Regularly monitor the pH of your solution.

      • Buffer Selection: Use a neutral or slightly acidic buffer system (pH 6-7) if your experimental conditions allow.

      • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of degradation.

      • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of reactive oxygen species that could further promote degradation.

  • Under Acidic Conditions (pH < 5): The pyrimidine ring and the exocyclic amino group can be protonated. This can lead to several degradation pathways, including hydrolysis of the N-methylamino group or ring-opening reactions. While pyrimidine itself can be stable in strong acid, the substituents on this compound can alter its stability.

    • Troubleshooting Steps:

      • Avoid Strong Acids: If possible, use weaker acids or buffer systems to maintain a mildly acidic environment.

      • Reaction Time: Minimize the exposure time to strongly acidic conditions.

      • Protecting Groups: For multi-step syntheses, consider the use of protecting groups for the amino functionality if it is not the reactive site in a given step.

Potential Cause 2: Photodegradation

Some heterocyclic compounds are sensitive to light.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and conduct experiments in amber-colored vials or protect the reaction vessel from light using aluminum foil.

    • Wavelength Analysis: If photodegradation is suspected, perform a forced degradation study by exposing a solution of the compound to a specific wavelength of light to confirm sensitivity.

Potential Cause 3: Presence of Reactive Reagents

Certain reagents used in your experimental setup may be reacting with your compound.

  • Troubleshooting Steps:

    • Reagent Compatibility: Review all reagents in your reaction mixture for potential incompatibilities. For example, strong nucleophiles can readily displace the fluorine atoms.

    • Control Experiments: Run control experiments by omitting one reagent at a time to identify the source of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under basic conditions?

A1: Under basic conditions, the primary degradation pathway is expected to be nucleophilic aromatic substitution of the fluorine atoms by hydroxide ions. This would lead to the formation of 4-fluoro-6-hydroxy-N-methylpyrimidin-2-amine and subsequently 4,6-dihydroxy-N-methylpyrimidin-2-amine.

Q2: How does the N-methyl group affect the stability of the compound compared to 2-amino-4,6-difluoropyrimidine?

A2: The N-methyl group is an electron-donating group, which could slightly decrease the electron deficiency of the pyrimidine ring. However, the strong electron-withdrawing effect of the two fluorine atoms is the dominant factor influencing the ring's susceptibility to nucleophilic attack. The overall impact of the N-methyl group on stability is likely to be minor compared to the effect of the fluoro groups.

Q3: Are there any recommended storage conditions for this compound?

A3: Based on the stability of similar compounds like 2-amino-4,6-dichloropyrimidine, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. For solutions, storage at low temperatures (-20°C or -80°C) in a suitable buffer (pH 6-7) is advisable.

Q4: Can I use this compound in aqueous solutions?

A4: Yes, but with caution regarding the pH. The compound is sparingly soluble in water. For dissolution, the use of co-solvents like ethanol or acetone may be necessary. It is crucial to control the pH of the aqueous solution to minimize hydrolysis.

Q5: What analytical techniques can be used to monitor the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the stability of the compound and detecting the formation of degradation products. Mass spectrometry (MS) can be used to identify the structure of any degradation products.

Data Presentation

Due to the lack of publicly available experimental data for the stability of this compound, the following tables present hypothetical data to illustrate how stability data could be structured.

Table 1: Hypothetical Half-life of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-life (t1/2)
3Citrate Buffer48 hours
5Acetate Buffer120 hours
7Phosphate Buffer> 30 days
9Borate Buffer24 hours
11Carbonate-Bicarbonate Buffer6 hours

Table 2: Hypothetical Degradation of this compound under Forced Degradation Conditions

ConditionTime% DegradationMajor Degradation Product(s)
0.1 M HCl24 hours35%4-fluoro-6-hydroxy-N-methylpyrimidin-2-amine, Ring-opened products
0.1 M NaOH12 hours60%4-fluoro-6-hydroxy-N-methylpyrimidin-2-amine, 4,6-dihydroxy-N-methylpyrimidin-2-amine
3% H2O224 hours15%Oxidized products
Heat (80°C)48 hours10%Unidentified minor products
UV Light (254 nm)8 hours25%Photodegradation products

Experimental Protocols

The following are general protocols for conducting stability studies.

Protocol 1: pH-dependent Stability Study

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10-100 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound versus time and determine the degradation rate constant and half-life at each pH.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in various stress conditions as outlined in Table 2.

  • Incubation: Expose the samples to the specified stress conditions for a defined period.

  • Neutralization/Quenching: After the incubation period, neutralize acidic and basic samples, and quench oxidative reactions if necessary.

  • Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

degradation_pathways main This compound acid Acidic Conditions (H+, H2O) main->acid Protonation base Basic Conditions (OH-) main->base Nucleophilic Attack hydrolysis_amino Hydrolysis of Amino Group acid->hydrolysis_amino ring_opening Ring Opening acid->ring_opening snar1 Nucleophilic Aromatic Substitution (S-N-Ar) - First Displacement base->snar1 snar2 Nucleophilic Aromatic Substitution (S-N-Ar) - Second Displacement base->snar2 prod1 4-fluoro-6-hydroxy-N-methylpyrimidin-2-amine snar1->prod1 prod2 4,6-dihydroxy-N-methylpyrimidin-2-amine snar2->prod2 prod1->base Further Nucleophilic Attack

Caption: Potential degradation pathways of this compound under acidic and basic conditions.

Diagram 2: Experimental Workflow for Stability Testing

stability_workflow start Start: Stability Study prep Prepare Solutions in Stress Conditions start->prep incubate Incubate at Defined Temperature and Time prep->incubate sample Withdraw Samples at Time Points incubate->sample analysis Analyze by HPLC-UV/MS sample->analysis data Data Analysis: - Degradation Rate - Half-life - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: General workflow for conducting experimental stability studies.

Technical Support Center: Defluorination Side Reactions of Difluoropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate common defluorination side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a defluorination side reaction in the context of difluoropyrimidines?

A defluorination side reaction is an unintended chemical process where one or more fluorine atoms on a difluoropyrimidine ring are replaced by another atom or functional group. This typically occurs during nucleophilic aromatic substitution (SNAr) reactions, where the intended outcome is the substitution of only one fluorine atom. The result is the formation of undesired mono-fluorinated or non-fluorinated pyrimidine byproducts, which can complicate purification and reduce the yield of the desired product.

Q2: Why are difluoropyrimidines susceptible to these side reactions?

Difluoropyrimidines, such as 2,4-difluoropyrimidine, are highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two fluorine atoms and the pyrimidine ring itself. This high reactivity, while useful for synthesis, also makes the molecule susceptible to over-reaction or reaction at unintended positions, leading to defluorination.

Q3: What are the common nucleophiles that can cause defluorination?

A wide range of nucleophiles can potentially cause defluorination, especially under harsh reaction conditions. These include:

  • Amines: Primary and secondary amines are common culprits, particularly when used with strong bases or at elevated temperatures.

  • Hydroxides and Alkoxides: Aqueous bases or alkoxides can lead to the formation of hydroxypyrimidines or alkoxypyrimidines.

  • Water: Under certain conditions, especially with prolonged reaction times or in the presence of acid or base catalysts, water can act as a nucleophile, leading to hydrolytic defluorination.

Q4: How can I detect and quantify defluorination byproducts?

Several analytical techniques can be employed to identify and quantify defluorinated impurities:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the desired product from its defluorinated counterparts and identifying them by their mass-to-charge ratio.

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is highly sensitive to the chemical environment of the fluorine atoms. The disappearance of a fluorine signal or the appearance of new signals can indicate defluorination.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate and quantify the components of a reaction mixture, allowing for the determination of the percentage of defluorinated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide excellent separation and identification of reaction components.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution(s)
LC-MS analysis shows a significant peak corresponding to the mass of a mono-fluorinated byproduct. The reaction conditions (temperature, base, solvent) are too harsh, leading to a second substitution.- Lower the reaction temperature. - Use a weaker, non-nucleophilic base (e.g., DIPEA instead of K2CO3). - Choose a less polar, aprotic solvent (e.g., THF, Dioxane). - Reduce the reaction time and monitor closely by TLC or LC-MS.
The desired mono-substituted product is obtained, but also a significant amount of a hydroxypyrimidine byproduct. Presence of water in the reaction mixture, leading to hydrolysis.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - If possible, use a non-aqueous workup procedure.
Poor regioselectivity is observed, with substitution occurring at both the C2 and C4 positions. The electronic and steric effects of the substituents on the pyrimidine ring and the nucleophile are not sufficiently directing the reaction to a single position.- Modify the substituents on the pyrimidine ring to enhance the electronic difference between the C2 and C4 positions. - Use a bulkier nucleophile to favor substitution at the less sterically hindered position. - Employ a catalyst system, such as a palladium catalyst for amination, which can exhibit high regioselectivity.
19F NMR shows a complex mixture of fluorinated species, indicating multiple side reactions. The starting difluoropyrimidine is unstable under the reaction conditions, leading to decomposition or multiple substitutions.- Re-evaluate the overall synthetic strategy. It may be necessary to introduce the fluorine atoms at a later stage in the synthesis. - Protect sensitive functional groups on the nucleophile or the pyrimidine ring.

Quantitative Data on Defluorination

The extent of defluorination is highly dependent on the specific reactants and conditions. Below is an illustrative table summarizing potential outcomes based on literature precedents for the reaction of 2,4-difluoropyrimidine with a generic secondary amine.

Entry Base Solvent Temperature (°C) Time (h) Desired Product Yield (%) Mono-defluorinated Byproduct (%)
1K2CO3DMF80126525
2DIPEATHF25248510
3NaHDioxane0 to 2567815
4Et3NCH3CN50187220

Note: These values are illustrative and will vary depending on the specific amine and other reaction parameters.

Experimental Protocols

Protocol 1: Minimizing Defluorination in the Mono-amination of 2,4-Difluoropyrimidine

This protocol is designed to favor the selective mono-substitution at the more reactive C4 position while minimizing the formation of the di-substituted, defluorinated byproduct.

Materials:

  • 2,4-Difluoropyrimidine

  • Secondary amine (e.g., morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2,4-difluoropyrimidine (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the secondary amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous THF.

  • Add the amine/DIPEA solution dropwise to the cooled 2,4-difluoropyrimidine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-amino-2-fluoropyrimidine.

Visualizations

defluorination_pathway start 2,4-Difluoropyrimidine intermediate Mono-substituted Product (Desired) start->intermediate + Nucleophile (1 eq) - F- side_product Di-substituted Product (Defluorinated) intermediate->side_product + Nucleophile (excess) - F-

Caption: Reaction pathway showing the formation of the desired mono-substituted product and the undesired defluorinated side product.

troubleshooting_workflow decision decision action action start Reaction Setup check_defluorination Significant Defluorination? start->check_defluorination harsh_conditions Conditions Too Harsh? check_defluorination->harsh_conditions Yes success Successful Synthesis check_defluorination->success No water_present Water Contamination? harsh_conditions->water_present No lower_temp Lower Temperature harsh_conditions->lower_temp Yes anhydrous Use Anhydrous Conditions water_present->anhydrous Yes optimize Re-run Optimized Reaction water_present->optimize No weaker_base Use Weaker Base lower_temp->weaker_base weaker_base->optimize anhydrous->optimize optimize->check_defluorination

References

"characterization of impurities in 4,6-difluoro-N-methylpyrimidin-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and impurity characterization of this compound.

Synthesis Overview

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-4,6-difluoropyrimidine, with methylamine. This reaction is generally carried out in a suitable solvent with or without a base to neutralize the hydrochloric acid formed during the reaction.

Synthesis_Pathway 2-Chloro-4,6-difluoropyrimidine 2-Chloro-4,6-difluoropyrimidine Product 4,6-difluoro-N- methylpyrimidin-2-amine 2-Chloro-4,6-difluoropyrimidine->Product + Methylamine (Solvent, Base) Methylamine Methylamine Methylamine->Product

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Based on the typical synthetic route, the most common impurities include:

  • Unreacted Starting Material: 2-Chloro-4,6-difluoropyrimidine.

  • Over-methylation Product: 4,6-difluoro-N,N-dimethylpyrimidin-2-amine, which arises from the reaction of the product with another equivalent of the methylating agent or under harsh conditions.

  • Hydrolysis Product: 4,6-difluoro-2-hydroxypyrimidine, which can form if water is present in the reaction mixture, especially at elevated temperatures.

  • Regioisomers: If the starting material is not exclusively the 2-chloro isomer (e.g., a mixture of 2- and 4-chloro isomers), you may form isomeric N-methylaminopyrimidine products.

Q2: How can I minimize the formation of the over-methylated impurity, 4,6-difluoro-N,N-dimethylpyrimidin-2-amine?

A2: To minimize over-methylation, consider the following strategies:

  • Control Stoichiometry: Use a controlled excess of methylamine, but avoid a large excess. A molar ratio of 1.1 to 1.5 equivalents of methylamine to the pyrimidine starting material is a good starting point.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-methylation is often favored at higher temperatures.

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC) and stop the reaction once the starting material is consumed to prevent further reaction of the product.

Q3: My reaction is sluggish or incomplete. What are the potential causes and solutions?

A3: Several factors can lead to a slow or incomplete reaction:

  • Insufficient Base: If using a salt of methylamine (e.g., methylamine hydrochloride), ensure a sufficient amount of a suitable base (e.g., triethylamine, potassium carbonate) is added to liberate the free methylamine.

  • Low Temperature: While avoiding high temperatures is important to prevent side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier of the reaction. Consider a modest increase in temperature while monitoring for impurity formation.

  • Poor Solubility: Ensure that your starting materials are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

  • Purity of Starting Materials: Impurities in the starting 2-chloro-4,6-difluoropyrimidine can inhibit the reaction. Ensure the purity of your starting materials.

Q4: What are the recommended analytical methods for monitoring the reaction and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and major impurities. A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural confirmation of the final product and for the identification of impurities after isolation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of impurities without the need for their isolation, by providing molecular weight information.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product 1. Incomplete reaction. 2. Degradation of product or starting material. 3. Loss of product during work-up and purification.1. See FAQ Q3 for troubleshooting incomplete reactions. 2. Check reaction temperature and time; avoid prolonged heating. Ensure the reaction is performed under an inert atmosphere if materials are air-sensitive. 3. Optimize extraction and purification steps. Check the pH during aqueous work-up to ensure the product is in a neutral form for efficient extraction into an organic solvent.
High levels of unreacted 2-chloro-4,6-difluoropyrimidine 1. Insufficient methylamine. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Ensure at least a stoichiometric amount of free methylamine is present. 2. Extend the reaction time and monitor by TLC or HPLC. 3. Gradually increase the reaction temperature in small increments.
Significant amount of 4,6-difluoro-N,N-dimethylpyrimidin-2-amine detected 1. Large excess of methylamine. 2. High reaction temperature. 3. Prolonged reaction time.1. Reduce the equivalents of methylamine used. 2. Lower the reaction temperature. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Presence of 4,6-difluoro-2-hydroxypyrimidine 1. Water present in the solvent or reagents. 2. High reaction temperature in the presence of water.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Lower the reaction temperature.
Multiple product spots on TLC or peaks in HPLC with similar mass 1. Formation of regioisomers. 2. Presence of other nucleophilic impurities in the methylamine source.1. Verify the purity of the starting 2-chloro-4,6-difluoropyrimidine to ensure it is the correct isomer. 2. Use a high-purity source of methylamine.

Experimental Protocols

General Synthesis of this compound

This is a general procedure and may require optimization based on laboratory conditions and scale.

  • To a solution of 2-chloro-4,6-difluoropyrimidine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, acetonitrile, or isopropanol) in a sealed reaction vessel, add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or ethanol).

  • If starting with a salt of methylamine, add a base such as triethylamine (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., triethylamine hydrochloride) has formed, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5, or equivalent).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire standard proton spectra. Expected signals for the product would include a doublet for the N-methyl group and a signal for the pyrimidine proton.

  • ¹³C NMR: Acquire standard carbon spectra.

  • ¹⁹F NMR: Acquire fluorine spectra to confirm the presence and environment of the fluorine atoms.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity Name Structure Molecular Weight ( g/mol ) Potential Source Typical Analytical Signature
2-Chloro-4,6-difluoropyrimidineC₄HF₂ClN₂150.51Unreacted starting materialDistinct retention time in HPLC/GC. Characteristic mass spectrum.
4,6-difluoro-N,N-dimethylpyrimidin-2-amineC₆H₇F₂N₃159.14Over-methylation of the productHigher molecular weight in MS. Different chemical shifts in NMR (singlet for N(CH₃)₂).
4,6-difluoro-2-hydroxypyrimidineC₄H₂F₂N₂O132.07Hydrolysis of the starting material or productLower molecular weight in MS. Absence of N-methyl signal in NMR.

Visualizations

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Start 2-Chloro-4,6-difluoropyrimidine Product 4,6-difluoro-N- methylpyrimidin-2-amine Start->Product + Methylamine Hydrolysis 4,6-difluoro-2- hydroxypyrimidine Start->Hydrolysis + H₂O Overmethylation 4,6-difluoro-N,N- dimethylpyrimidin-2-amine Product->Overmethylation + Methylamine (excess/heat) Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Base Is Sufficient Base Present? Check_Temp->Check_Base Yes Action_Temp Adjust Temperature Check_Temp->Action_Temp No Check_Stoich Is Methylamine Stoichiometry Correct? Check_Base->Check_Stoich Yes Action_Base Add More Base Check_Base->Action_Base No Check_Solubility Are Reagents Soluble? Check_Stoich->Check_Solubility Yes Action_Stoich Adjust Methylamine Amount Check_Stoich->Action_Stoich No Action_Solvent Change Solvent Check_Solubility->Action_Solvent No End Improved Reaction Check_Solubility->End Yes Action_Temp->End Action_Base->End Action_Stoich->End Action_Solvent->End

Validation & Comparative

A Comparative Analysis of 4,6-difluoro-N-methylpyrimidin-2-amine and 4,6-dichloropyrimidin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug development, halogenated pyrimidines serve as crucial building blocks for a diverse array of therapeutic agents. The nature of the halogen substituent on the pyrimidine ring can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of two such analogs: 4,6-difluoro-N-methylpyrimidin-2-amine and 4,6-dichloropyrimidin-2-amine.

Physicochemical Properties

The substitution of chlorine with fluorine is anticipated to alter the physicochemical properties of the pyrimidine core. Fluorine's high electronegativity and the strength of the C-F bond are expected to influence melting point, boiling point, solubility, and basicity.

Property4,6-dichloropyrimidin-2-amineThis compound (Predicted)
Molecular Formula C₄H₃Cl₂N₃C₅H₅F₂N₃
Molecular Weight 163.99 g/mol 145.11 g/mol
Melting Point 219-222 °CExpected to be in a similar or slightly higher range due to strong intermolecular interactions.
Boiling Point Not availableExpected to be lower than the chloro-analog due to lower molecular weight, but potentially elevated by polarity.
Solubility Insoluble in water, soluble in acetone and hot toluene.[1]Likely to have low water solubility but may show altered solubility in organic solvents due to changes in polarity.
pKa 0.14 ± 0.10 (Predicted)Expected to be lower (more acidic) due to the strong electron-withdrawing effect of the fluorine atoms.

Synthesis and Experimental Protocols

The synthetic routes to these two compounds differ significantly, primarily due to the methods required to introduce the respective halogen atoms.

Synthesis of 4,6-dichloropyrimidin-2-amine

This compound is typically synthesized from 2-amino-4,6-dihydroxypyrimidine through a chlorination reaction using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4,6-dichloropyrimidin-2-amine [2]

  • Reaction Setup : In a round-bottom flask equipped with a stirrer, reflux condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and 2-amino-4,6-dihydroxypyrimidine (1.03 mol).

  • Heating : Heat the mixture to 55-60 °C.

  • Addition of Base : Slowly add N,N-dimethylaniline (2.10 mol) over 3 hours while maintaining the reaction temperature between 60-70 °C.

  • Reaction Completion : After the addition is complete, stir the reaction mixture for an additional hour.

  • Work-up : Carefully pump the reaction mixture into a separate vessel containing water (1.08 L) with external cooling.

  • Isolation : The product precipitates from the aqueous solution. Isolate the solid by filtration, wash with water, and air dry to yield 4,6-dichloropyrimidin-2-amine.

Proposed Synthesis of this compound

A plausible synthetic route for this compound, based on analogous reactions, would involve a two-step process: a halogen exchange (HALEX) reaction to introduce the fluorine atoms, followed by N-methylation.

Hypothetical Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,6-difluoropyrimidin-2-amine via HALEX Reaction

  • Reaction Setup : In a suitable high-temperature reactor, suspend 4,6-dichloropyrimidin-2-amine (1 mol) in an anhydrous polar aprotic solvent such as sulfolane.

  • Fluorinating Agent : Add a spray-dried potassium fluoride (a molar excess, e.g., 2.5 mol) as the fluorinating agent.

  • Heating : Heat the mixture to a high temperature (e.g., 160-200 °C) and stir vigorously for several hours.

  • Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.

  • Isolation : Upon completion, the product can be isolated by vacuum distillation or by extraction following a careful work-up procedure to remove the potassium salts and solvent.

Step 2: N-methylation of 4,6-difluoropyrimidin-2-amine

  • Reaction Setup : Dissolve 4,6-difluoropyrimidin-2-amine (1 mol) in a suitable solvent (e.g., DMF or THF).

  • Deprotonation : Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to deprotonate the amino group.

  • Methylation : Add a methylating agent (e.g., methyl iodide) and allow the reaction to proceed, potentially with gentle warming.

  • Work-up and Isolation : Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization. Note: This step may yield a mixture of mono- and di-methylated products, requiring careful control of stoichiometry and reaction conditions for selectivity.

G cluster_0 Synthesis of 4,6-dichloropyrimidin-2-amine cluster_1 Proposed Synthesis of this compound A 2-amino-4,6-dihydroxypyrimidine B 4,6-dichloropyrimidin-2-amine A->B POCl₃, N,N-dimethylaniline C 4,6-dichloropyrimidin-2-amine D 4,6-difluoropyrimidin-2-amine C->D KF, Sulfolane (HALEX) E This compound D->E 1. NaH 2. CH₃I SNAr reactant 4,6-Dihalopyrimidin-2-amine (X = Cl or F) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 4-Nu-6-halopyrimidin-2-amine intermediate->product - X⁻ leaving_group Leaving Group (X⁻) SignalingPathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Kinase Activity inhibitor 2-Aminopyrimidine Derivative inhibitor->receptor Inhibition atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response

References

Validating the Structure of 4,6-difluoro-N-methylpyrimidin-2-amine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 4,6-difluoro-N-methylpyrimidin-2-amine derivatives, which hold potential as valuable scaffolds in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative overview of X-ray crystallography as a definitive structural elucidation technique, alongside complementary spectroscopic methods, offering supporting data from closely related aminopyrimidine analogs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a crystal structure for the specific molecule this compound is not publicly available, the crystallographic data of the closely related compound, 2-amino-4,6-dichloropyrimidine, serves as an excellent proxy to illustrate the depth of information obtainable.

Case Study: Crystallographic Data for 2-amino-4,6-dichloropyrimidine

The crystal structure of 2-amino-4,6-dichloropyrimidine reveals a planar pyrimidine ring. The molecules in the crystal lattice are linked by intermolecular N—H⋯N hydrogen bonds, forming infinite one-dimensional chains.[1] This detailed structural information is invaluable for understanding intermolecular interactions that can influence crystal packing, solubility, and ultimately, biological activity.

Parameter 2-amino-4,6-dichloropyrimidine [1]Expected for this compound
Crystal System MonoclinicDependent on crystal packing
Space Group C2/cDependent on crystal packing
Key Bond Lengths C-Cl, C-N, C-CC-F, C-N (amine), C-N (ring), C-C
Key Bond Angles Cl-C-C, N-C-NF-C-C, N-C-N, C-N-C
Intermolecular Interactions N—H⋯N hydrogen bondsPotential for N—H⋯N, N—H⋯F, and C—H⋯F hydrogen bonds

Alternative and Complementary Structural Validation Methods

While X-ray crystallography provides the most definitive structural data, obtaining suitable crystals can be a significant hurdle. Therefore, a combination of spectroscopic techniques is routinely employed to elucidate and confirm the structure of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For a derivative of this compound, the following NMR experiments would be crucial:

  • ¹H NMR: Would show distinct signals for the methyl protons, the amine proton, and the proton on the pyrimidine ring, with chemical shifts and coupling constants providing information about their electronic environment and neighboring atoms.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their hybridization state. The carbons attached to fluorine would show characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: This is particularly informative for fluorinated compounds, providing a direct probe of the fluorine environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons, between protons and carbons, and long-range correlations, allowing for the complete assembly of the molecular skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (methyl & aromatic)2850-3100
C=N and C=C stretches (pyrimidine ring)1500-1650
C-F stretches1000-1400
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.

Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactionsUnambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemistry in solutionProvides detailed structural information in solution, non-destructive.Can be complex to interpret for large molecules, requires soluble sample.
IR Spectroscopy Presence of functional groupsFast, simple, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amounts.Does not provide information on the 3D structure or connectivity.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and other structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the resulting spectra are analyzed to assign signals and determine the molecular structure.

Visualizing the Workflow and Structural Confirmation

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation Structural Validation cluster_primary Primary Method cluster_secondary Complementary Methods Synthesis Synthesis of 4,6-difluoro-N- methylpyrimidin-2-amine Purification Purification Synthesis->Purification Xray X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Definitive 3D Structure Xray->Structure Unambiguous Determination NMR->Structure Confirmation & Complementation IR->Structure Confirmation & Complementation MS->Structure Confirmation & Complementation

Caption: Experimental workflow for the synthesis and structural validation of novel chemical entities.

logical_relationship cluster_methods Validation Techniques cluster_data Experimental Data Target This compound (Proposed Structure) Xray X-ray Crystallography (Solid State) Target->Xray NMR NMR Spectroscopy (Solution State) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Xray_data 3D Atomic Coordinates Bond Lengths/Angles Xray->Xray_data NMR_data Chemical Shifts Coupling Constants Connectivity NMR->NMR_data IR_data Vibrational Frequencies (Functional Groups) IR->IR_data MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data Conclusion Validated Structure Xray_data->Conclusion NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Logical relationship of how different analytical techniques contribute to the final structural validation.

References

The Fluorine Advantage: A Comparative Guide to the In Vitro Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for enhancing therapeutic efficacy. This guide provides a comprehensive in vitro comparison of the biological activities of key fluorinated pyrimidines—5-Fluorouracil, Trifluridine, and Flucytosine—against their non-fluorinated counterparts. By examining their anticancer, antiviral, and antifungal properties through quantitative data, detailed experimental methodologies, and mechanistic pathways, we aim to furnish researchers, scientists, and drug development professionals with a critical resource for understanding the profound impact of fluorination on the biological function of pyrimidine scaffolds.

Quantitative Comparison of Biological Activities

The introduction of a fluorine atom into a pyrimidine ring can dramatically alter its biological properties. The following tables summarize the in vitro activity of prominent fluorinated pyrimidines compared to their non-fluorinated analogs.

Anticancer Activity: 5-Fluorouracil vs. Uracil

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that functions as an antimetabolite, interfering with DNA and RNA synthesis.[1][2] Its non-fluorinated parent, uracil, is a fundamental component of RNA and does not exhibit significant cytotoxic effects on its own. The anticancer efficacy of 5-FU is attributed to the metabolic conversion to fluorinated nucleotides that inhibit thymidylate synthase and are incorporated into nucleic acids, leading to cell death.[1][3]

CompoundCell LineAssayIC50 (µM)Reference
5-Fluorouracil MCF-7 (Breast Cancer)MTT25[4]
HCT-116 (Colon Cancer)MTT3.8[4]
HepG-2 (Liver Cancer)MTT1.82-8.06 µg/mL[5]
A-549 (Lung Cancer)MTT5.68[6]
Uracil Not typically evaluated for cytotoxicity due to its role as a natural metabolite.--
Antiviral Activity: Trifluridine vs. Thymidine

Trifluridine (trifluorothymidine) is a nucleoside analog effective against herpes simplex virus (HSV) infections.[7][8] It mimics thymidine, a natural nucleoside, and upon phosphorylation, is incorporated into viral DNA, leading to inhibition of viral replication.[9][10] Thymidine itself is essential for DNA synthesis and does not possess antiviral properties.

CompoundVirusCell LineAssayIC50 (µM)Reference
Trifluridine HSV-1 (Acyclovir-susceptible strains)VeroPlaque Reduction3.07 - 12.52[11]
HSV-1 (Acyclovir-resistant strain)VeroPlaque Reduction15.40[11]
Thymidine Not an antiviral agent.---
Antifungal Activity: Flucytosine vs. Cytosine

Flucytosine (5-fluorocytosine) is an antifungal agent that is converted within fungal cells to 5-fluorouracil.[12][13][14] This active metabolite then disrupts fungal DNA and RNA synthesis.[15][16] Cytosine, its non-fluorinated analog, is a natural nucleobase and does not have antifungal activity. The selective toxicity of flucytosine is due to the presence of cytosine deaminase in fungi, an enzyme largely absent in mammalian cells.[17]

CompoundFungal SpeciesAssayMIC (µg/mL)Reference
Flucytosine Candida albicansBroth Microdilution0.125 - 1[18]
Cryptococcus neoformansBroth Microdilution≤4 (Susceptible)[17]
Cytosine Not an antifungal agent.--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key in vitro assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-Fluorouracil) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles.

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluence.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the test compound (e.g., Trifluridine). Mix a standardized amount of virus (e.g., 100 plaque-forming units) with equal volumes of the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of 10% formalin and stain with a solution of 0.1% crystal violet.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture in RPMI-1640 medium. Adjust the final concentration to approximately 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the antifungal agent (e.g., Flucytosine) in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent. Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanistic Pathways and Experimental Workflows

The biological effects of fluorinated pyrimidines are a direct result of their interaction with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

anticancer_pathway cluster_cell Cancer Cell 5-FU 5-FU OPRT OPRT 5-FU->OPRT Metabolic Activation Uracil Uracil RNA_Synthesis RNA Synthesis Uracil->RNA_Synthesis Normal Substrate FUMP FUMP OPRT->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP FUTP->RNA_Synthesis Incorporation FdUTP FdUTP FdUMP->FdUTP Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibition DNA_Synthesis DNA Synthesis FdUTP->DNA_Synthesis Incorporation RNA_Dysfunction RNA Dysfunction RNA_Synthesis->RNA_Dysfunction DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Thymidylate_Synthase->DNA_Synthesis Apoptosis Apoptosis RNA_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Anticancer mechanism of 5-Fluorouracil.

antiviral_pathway cluster_cell Infected Host Cell Trifluridine Trifluridine Viral_TK Viral Thymidine Kinase Trifluridine->Viral_TK Phosphorylation Thymidine Thymidine Viral_DNA_Replication Viral DNA Replication Thymidine->Viral_DNA_Replication Normal Substrate TFT-MP Trifluridine Monophosphate Viral_TK->TFT-MP TFT-TP Trifluridine Triphosphate TFT-MP->TFT-TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase TFT-TP->Viral_DNA_Polymerase Incorporation Viral_DNA_Polymerase->Viral_DNA_Replication Faulty_Viral_DNA Faulty Viral DNA Viral_DNA_Replication->Faulty_Viral_DNA Inhibition_of_Replication Inhibition of Replication Faulty_Viral_DNA->Inhibition_of_Replication

Caption: Antiviral mechanism of Trifluridine.

antifungal_pathway cluster_cell Fungal Cell Flucytosine Flucytosine Cytosine_Permease Cytosine Permease Flucytosine->Cytosine_Permease Uptake Cytosine Cytosine Fungal_Cell Fungal_Cell Cytosine->Fungal_Cell Normal Uptake Cytosine_Deaminase Cytosine Deaminase Cytosine_Permease->Cytosine_Deaminase 5-FU 5-Fluorouracil Cytosine_Deaminase->5-FU Conversion Fungal_RNA_Synthesis Fungal RNA Synthesis 5-FU->Fungal_RNA_Synthesis Incorporation Fungal_DNA_Synthesis Fungal DNA Synthesis 5-FU->Fungal_DNA_Synthesis Inhibition RNA_Damage RNA Damage Fungal_RNA_Synthesis->RNA_Damage DNA_Synthesis_Inhibition DNA Synthesis Inhibition Fungal_DNA_Synthesis->DNA_Synthesis_Inhibition Fungal_Cell_Death Fungal Cell Death RNA_Damage->Fungal_Cell_Death DNA_Synthesis_Inhibition->Fungal_Cell_Death

Caption: Antifungal mechanism of Flucytosine.

experimental_workflow Start Start Cell_Culture Cell/Microbe Culture Start->Cell_Culture Compound_Preparation Compound Preparation (Fluorinated vs. Non-fluorinated) Start->Compound_Preparation Assay_Setup Assay Setup (e.g., 96-well plate) Cell_Culture->Assay_Setup Compound_Preparation->Assay_Setup Treatment Treatment with Compounds Assay_Setup->Treatment Incubation Incubation Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Plaque Count, Visual MIC) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50/MIC Calculation) Data_Acquisition->Data_Analysis Comparison Compare Activities Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow.

References

Navigating the Catalytic Landscape: A Comparative Guide for Cross-Coupling with 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Catalytic Strategies

The functionalization of electron-deficient, fluorinated heterocycles such as 4,6-difluoro-N-methylpyrimidin-2-amine is a critical step in the synthesis of many biologically active molecules. The carbon-fluorine bonds at the 4 and 6 positions offer potential sites for cross-coupling reactions, enabling the introduction of a diverse range of substituents. The success of these transformations is highly dependent on the choice of catalyst, ligand, base, and solvent. This guide proposes a systematic approach to screen and compare palladium-based catalysts for Suzuki and Buchwald-Hartwig couplings with this substrate.

Hypothetical Catalyst Performance Comparison

The following tables present a structured format for comparing the performance of various catalyst systems in hypothetical Suzuki and Buchwald-Hartwig cross-coupling reactions with this compound. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst SystemPrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
APd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001285
BPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene110892
CPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902465
DPdCl₂(dppf) (3)-K₂CO₃THF801878
Table 2: Hypothetical Data for Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst SystemPrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
EPd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuToluene100695
FPd(OAc)₂ (2)RuPhos (4)LHMDSTHF901088
GG3-XPhos (2)-K₃PO₄1,4-Dioxane1101275
HPd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002450

Experimental Protocols

The following are generalized experimental protocols for screening catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

General Procedure for a Suzuki-Miyaura Coupling Screen:

To a flame-dried Schlenk tube is added this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv). The tube is evacuated and backfilled with argon three times. The palladium precatalyst and ligand are then added under a positive flow of argon. The solvent (e.g., 1,4-dioxane/water, 4:1) is added, and the mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired product.

General Procedure for a Buchwald-Hartwig Amination Screen:

In a glovebox, a vial is charged with the palladium precatalyst, the ligand, and the base. This compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the solvent are added. The vial is sealed and heated to the desired temperature with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the aminated product.

Visualization of Experimental Workflow and Catalyst Selection

The following diagrams illustrate the logical flow of a catalyst screening experiment and the criteria for selecting a suitable catalyst.

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization Define_Substrates Define Substrates: 4,6-difluoro-N-methyl- pyrimidin-2-amine + Coupling Partner Select_Catalysts Select Catalyst Systems: - Precatalyst - Ligand - Base - Solvent Define_Substrates->Select_Catalysts Run_Reactions Run Parallel Reactions (Varying Catalyst Systems) Select_Catalysts->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Run_Reactions->Monitor_Progress Analyze_Results Analyze Results: - Yield - Purity - Reaction Time Monitor_Progress->Analyze_Results Identify_Hits Identify Promising Catalyst 'Hits' Analyze_Results->Identify_Hits Optimize_Conditions Optimize Conditions: - Temperature - Concentration - Catalyst Loading Identify_Hits->Optimize_Conditions Final_Protocol Final Optimized Protocol Optimize_Conditions->Final_Protocol

Caption: Experimental workflow for catalyst screening and optimization.

Catalyst_Selection_Logic Start Select Catalyst for Cross-Coupling of 4,6-difluoro-N-methyl- pyrimidin-2-amine Coupling_Type Coupling Type? Start->Coupling_Type Suzuki Suzuki-Miyaura (C-C) Coupling_Type->Suzuki C-C Buchwald Buchwald-Hartwig (C-N) Coupling_Type->Buchwald C-N Ligand_Choice_Suzuki Ligand Selection (Suzuki): - Electron-rich, bulky phosphines (e.g., XPhos, SPhos) - Consider Buchwald ligands Suzuki->Ligand_Choice_Suzuki Ligand_Choice_Buchwald Ligand Selection (Buchwald): - Bulky, electron-rich biarylphosphines (e.g., BrettPhos, RuPhos) - Consider Josiphos-type ligands Buchwald->Ligand_Choice_Buchwald Base_Solvent Base & Solvent Selection: - Suzuki: K3PO4, Cs2CO3 in Dioxane/H2O - Buchwald: NaOtBu, LHMDS in Toluene, THF Ligand_Choice_Suzuki->Base_Solvent Ligand_Choice_Buchwald->Base_Solvent Optimization Optimization: - Temperature - Catalyst Loading - Reaction Time Base_Solvent->Optimization

Caption: Logical flow for selecting an initial catalyst system.

Conclusion

While a definitive ranking of catalysts for the cross-coupling of this compound awaits dedicated experimental investigation, this guide provides a robust starting point for researchers. The proposed catalyst systems are based on successful precedents in related, challenging cross-coupling reactions. By employing the outlined screening protocols and organizational tables, researchers can efficiently navigate the catalytic landscape to identify optimal conditions for their specific synthetic needs, thereby accelerating the discovery and development of novel chemical entities.

Assessing the Metabolic Stability of 4,6-difluoro-N-methylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For researchers and scientists engaged in the development of novel therapeutics, understanding how a candidate compound is metabolized is paramount to predicting its pharmacokinetic profile, ensuring its efficacy, and minimizing potential adverse effects. This guide provides a comparative assessment of the metabolic stability of compounds derived from 4,6-difluoro-N-methylpyrimidin-2-amine, a scaffold of increasing interest in medicinal chemistry. We will delve into the experimental methodologies used to evaluate metabolic stability, present comparative data with alternative chemical moieties, and visualize the key processes involved.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems, most commonly using liver microsomes. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

While specific proprietary data for a wide range of this compound derivatives is not publicly available, the following tables present a representative comparison. This comparison is based on established principles of metabolic stability for fluorinated compounds and data from analogous heterocyclic compounds found in the scientific literature. The data for the this compound derivatives should be considered illustrative.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDScaffoldSubstituent (R)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
DFP-1 This compound-H[Placeholder: 45][Placeholder: 30]
DFP-2 This compound-CH₃[Placeholder: 60][Placeholder: 22]
DFP-3 This compound-CF₃[Placeholder: >120][Placeholder: <10]
ALT-1 4,6-dichloro-N-methylpyrimidin-2-amine-H2555
ALT-2 2-amino-N-methylpyridine-H3540
ALT-3 2-amino-N-methylpyrazine-H1592

Note: Data for DFP-1, DFP-2, and DFP-3 are illustrative and based on general trends observed for fluorinated heterocycles. Data for ALT-1, ALT-2, and ALT-3 are representative values from literature for comparator scaffolds.

Table 2: Contribution of Major CYP450 Isoforms to Metabolism

Compound IDMajor Metabolizing CYP450 Isoforms% Contribution
DFP-1 CYP3A4, CYP2D6[Placeholder: 60%, 25%]
ALT-1 CYP3A4, CYP2C975%, 15%
ALT-2 CYP2D6, CYP1A250%, 30%

Note: Data for DFP-1 is illustrative. Data for ALT-1 and ALT-2 are representative values.

Experimental Protocols

A thorough assessment of metabolic stability relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.

Liver Microsomal Stability Assay

This in vitro assay is a primary screen to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Control compounds (high and low clearance)

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a final protein concentration of 0.5 mg/mL.

  • Compound Addition: The test compound is added to the incubation mixture at a final concentration of 1 µM.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

CYP450 Reaction Phenotyping

This assay identifies which specific CYP450 isoforms are responsible for the metabolism of a compound.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Pooled human liver microsomes

  • Selective chemical inhibitors for each CYP isoform

  • NADPH regenerating system

  • Test compound

  • Control substrates for each CYP isoform

Procedure:

  • Recombinant Enzyme Approach: The test compound is incubated individually with each recombinant CYP isoform in the presence of an NADPH regenerating system. The rate of metabolism is measured to identify which enzymes can metabolize the compound.

  • Chemical Inhibition Approach: The test compound is incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

  • LC-MS/MS Analysis: The amount of parent compound remaining is quantified by LC-MS/MS.

  • Data Analysis: The percentage of metabolism inhibited by each selective inhibitor is calculated to determine the relative contribution of each CYP isoform to the overall metabolism of the compound.

Visualizing Metabolic Processes

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and a conceptual metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH System C->D E Time-point Sampling (0, 5, 15, 30, 60 min) D->E F Quench Reaction E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4,6-difluoro-N-methyl pyrimidin-2-amine Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP450 Oxidation Metabolite1 Oxidative Metabolites (e.g., Hydroxylation, N-dealkylation) CYP450->Metabolite1 UGT UGTs Metabolite1->UGT Conjugation Metabolite2 Conjugated Metabolites (e.g., Glucuronides) UGT->Metabolite2 Excretion Excretion Metabolite2->Excretion

"reproducibility of synthetic methods for 4,6-difluoro-N-methylpyrimidin-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Synthetic Strategies

Two primary synthetic routes are proposed for the synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine:

  • Route A: Two-Step Synthesis via N-methylation. This approach involves the initial synthesis of the precursor, 2-amino-4,6-difluoropyrimidine, followed by a subsequent N-methylation step.

  • Route B: One-Step Nucleophilic Aromatic Substitution. This alternative strategy involves the direct reaction of a polyfluorinated pyrimidine, such as 2,4,6-trifluoropyrimidine, with methylamine.

The choice between these routes will depend on the availability of starting materials, desired purity, and scalability.

Data Presentation: Comparison of Analogous Reactions

The following table summarizes quantitative data from analogous reactions found in the literature, which can serve as a benchmark for what might be expected when synthesizing this compound.

Reaction Step Analogous Reaction Reagents and Conditions Yield (%) Purity/Characterization Reference
Precursor Synthesis (Route A) Synthesis of 2-amino-4,6-dichloropyrimidine2-amino-4,6-dihydroxypyrimidine, POCl₃, N,N-dimethylaniline, 60-70°C, 4h8699.2% assay[1]
N-methylation (Route A) N-methylation of various aminesAmines, paraformaldehyde, PMHS, (CAAC)CuCl, nBu₂O, 80°C, 18h61-96Isolated yield[2]
Nucleophilic Substitution (Route B) Reaction of 5-chloro-2,4,6-trifluoropyrimidine with ammonia5-chloro-2,4,6-trifluoropyrimidine, NH₃, MeCN, 0°C4-amino isomer isolated in acceptable yields (ratio of 4-amino to 2-amino isomer is 9:1)¹⁹F NMR[3][4]

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthetic routes, based on established methodologies for similar compounds.

Route A: Two-Step Synthesis via N-methylation

Step 1: Synthesis of 2-amino-4,6-difluoropyrimidine (Hypothetical Protocol based on Dichloro-analogue Synthesis)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxyfluoride (POF₃) (excess, e.g., 5-10 eq).

  • Catalyst Addition: Slowly add a tertiary amine base, such as N,N-dimethylaniline (2.0 eq), via the dropping funnel while maintaining the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH 7-8.

  • Isolation: The product, 2-amino-4,6-difluoropyrimidine, is expected to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified precursor.

Step 2: N-methylation of 2-amino-4,6-difluoropyrimidine (General Protocol)

  • Reaction Setup: To a solution of 2-amino-4,6-difluoropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation of the amino group.

  • Methylating Agent Addition: Cool the reaction mixture back to 0°C and add a methylating agent, such as methyl iodide (MeI, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: One-Step Nucleophilic Aromatic Substitution
  • Reaction Setup: In a sealed tube or a pressure vessel, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Nucleophile Addition: Add a solution of methylamine (2.0-3.0 eq) in the same solvent. The use of an excess of the amine can also serve as the base to neutralize the HF formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.5 eq) can be added.

  • Reaction: Heat the mixture to a temperature between 50°C and 100°C. The optimal temperature will need to be determined experimentally. Monitor the reaction for the consumption of the starting material.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Isolation and Purification: The residue will likely be a mixture of regioisomers. Isolate the desired this compound (which is the C2-substituted product) from the 2,6-difluoro-4-(methylamino)pyrimidine and 2,4-difluoro-6-(methylamino)pyrimidine isomers by column chromatography. The regioselectivity of this reaction is a critical factor for the feasibility of this route[3][4].

Mandatory Visualization

Synthetic_Workflow_Comparison Comparison of Synthetic Routes for this compound cluster_route_a Route A: Two-Step Synthesis via N-methylation cluster_route_b Route B: One-Step Nucleophilic Aromatic Substitution A_start 2-amino-4,6-dihydroxypyrimidine A_precursor 2-amino-4,6-difluoropyrimidine A_start->A_precursor Fluorination (e.g., POF₃) A_product This compound A_precursor->A_product N-methylation (e.g., NaH, MeI) B_start 2,4,6-trifluoropyrimidine B_product This compound + Regioisomers B_start->B_product Methylamine B_final_product This compound B_product->B_final_product Purification

Caption: Comparative workflows for the synthesis of this compound.

Reproducibility and Discussion

The reproducibility of these synthetic methods can be influenced by several factors:

  • For Route A:

    • Fluorination Step: The handling of fluorinating agents like POF₃ requires specialized equipment and expertise due to their reactivity and toxicity. The reaction conditions, particularly temperature control, will be critical to minimize side product formation. Reproducibility will depend on precise control over these parameters.

    • N-methylation Step: The use of strong bases like NaH requires strictly anhydrous conditions to be reproducible. The choice of solvent and temperature can influence the selectivity of N- vs. di-N-methylation. The purity of the starting 2-amino-4,6-difluoropyrimidine will also be a key factor.

  • For Route B:

    • Regioselectivity: The primary challenge in this route is controlling the regioselectivity of the nucleophilic aromatic substitution. The reaction of polyhalogenated pyrimidines with amines can lead to a mixture of isomers, making purification difficult and lowering the reproducible yield of the desired product[3][4]. The reaction conditions (solvent, temperature, and stoichiometry) will need to be carefully optimized to favor substitution at the C2 position.

References

Cross-Validation of Analytical Methods for 4,6-difluoro-N-methylpyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The comparison herein is built upon established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8] This guide serves as a practical starting point for developing and cross-validating analytical methods for 4,6-difluoro-N-methylpyrimidin-2-amine.

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most suitable techniques for the analysis of this compound due to their specificity, sensitivity, and wide application for aromatic and heterocyclic amines.[9][10][11][12][13]

Table 1: Hypothetical Performance Comparison of HPLC and GC-MS for the Analysis of this compound

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.[9][11]Ideal for volatile and thermally stable compounds.[11] Derivatization may be needed for polar analytes.[10]
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range
Selectivity/Specificity High, dependent on column chemistry and detector (e.g., DAD, MS).Very high, based on both retention time and mass fragmentation pattern.
Sample Throughput Moderate to high.Moderate.
Robustness Generally high, sensitive to mobile phase composition and pH.High, sensitive to injection port temperature and carrier gas flow.

Experimental Protocols

Below are detailed, representative methodologies for HPLC and GC-MS analysis of this compound, extrapolated from methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in a given matrix, such as a reaction mixture or a formulated product.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • A gradient elution can be optimized, for instance, starting at 10% B, increasing to 90% B over 15 minutes, holding for 5 minutes, and re-equilibrating at 10% B for 5 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of the analyte (likely around 260-280 nm).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Parameters to be Assessed:

  • Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, in accordance with ICH guidelines.[1][14][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, particularly for identifying and quantifying trace amounts of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte.

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve volatility and peak shape, although the N-methyl group may provide sufficient volatility.[10]

5. Validation Parameters to be Assessed:

  • Similar to HPLC, validation will follow ICH guidelines focusing on specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[1][14][3][4]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two different analytical methods to ensure they provide equivalent and reliable data.[5] This is crucial when, for example, a method is transferred between laboratories or when a new method is intended to replace an existing one.

Key Steps in Cross-Validation:

  • Define Acceptance Criteria: Establish the acceptable difference between the results obtained from the two methods.

  • Sample Selection: Analyze a set of identical samples (at least 3 concentrations, in triplicate) using both analytical methods.

  • Data Analysis: Statistically compare the results, for example, by calculating the percentage difference and evaluating if it falls within the predefined acceptance criteria.

Below is a diagram illustrating a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods start Start: Define Cross-Validation Protocol method1 Method A Validation (e.g., HPLC) start->method1 method2 Method B Validation (e.g., GC-MS) start->method2 sample_prep Prepare Identical Sample Sets (Low, Medium, High Concentrations) method1->sample_prep method2->sample_prep analysis1 Analyze Samples with Method A sample_prep->analysis1 analysis2 Analyze Samples with Method B sample_prep->analysis2 data_comp Compile and Compare Data from Both Methods analysis1->data_comp analysis2->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman, % Difference) data_comp->stat_analysis acceptance Results Meet Acceptance Criteria? stat_analysis->acceptance pass Cross-Validation Successful Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies Re-evaluate Methods or Protocol acceptance->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

While no specific, validated analytical methods for this compound have been identified in the public domain, this guide provides a robust framework for the development and comparison of suitable HPLC and GC-MS methods. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.[9][11][12][13] For regulatory submissions, a thorough validation of the chosen method according to ICH guidelines is mandatory, and cross-validation is essential when multiple analytical procedures are employed.[1][15][5]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Disposal and Safety Information

Proper management of 4,6-difluoro-N-methylpyrimidin-2-amine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Precautions

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Waste Classification: Classify this compound and any materials contaminated with it as hazardous chemical waste.

  • Segregation: Do not mix this waste with non-hazardous waste. Keep it segregated from incompatible materials, such as strong oxidizing agents.

2. Waste Collection and Storage:

  • Containers: Use only designated, leak-proof, and sealable containers for hazardous waste.[1] Ensure containers are chemically compatible with the compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for hazardous waste disposal. They will provide specific instructions and arrange for pickup by a licensed hazardous waste disposal company.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.

Emergency Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the personal protective equipment listed in the table above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Package and Label Waste: Place all contaminated materials, including absorbent pads and cleaning supplies, into a sealed and properly labeled hazardous waste container.

  • Report the Spill: Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste is_contaminated Is the material pure compound or contaminated? start->is_contaminated pure_compound Pure/Unused Compound is_contaminated->pure_compound Pure contaminated_material Contaminated Materials (e.g., gloves, glassware, spill debris) is_contaminated->contaminated_material Contaminated collect_waste Collect in a designated, sealed, and labeled hazardous waste container. pure_compound->collect_waste contaminated_material->collect_waste store_waste Store in a secure, designated hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs disposal_vendor Licensed hazardous waste vendor collects for disposal. contact_ehs->disposal_vendor final_disposal Final Disposal Method (e.g., Incineration) disposal_vendor->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-difluoro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,6-difluoro-N-methylpyrimidin-2-amine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Double Gloving: Inner nitrile glove, outer thicker, chemical-resistant gloves (e.g., neoprene or Viton).Thin disposable gloves alone do not offer sufficient protection.[3] Thicker gloves should be rated for resistance to chemicals and specifically for HF.[3][5] Double gloving is recommended for handling hazardous drugs.[6]
Eyes/Face Chemical splash goggles and a face shield.Safety glasses with side shields are inadequate.[4][5] Goggles and a face shield provide maximum protection from splashes.[2][4][5]
Body Flame-resistant lab coat worn over long-sleeved clothing and long pants. An acid-resistant apron is also required.Provides a barrier against skin contact.[2][3] An apron offers an additional layer of protection against spills of corrosive materials.[3]
Feet Closed-toe shoes.Protects feet from spills.[2][3]
Respiratory Use in a certified chemical fume hood. For spills or emergencies, a self-contained breathing apparatus may be necessary.A fume hood is essential to prevent inhalation of dust or vapors.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][7]

  • Spill Kit: A spill kit containing materials to neutralize and absorb acidic and organic chemicals should be available. For fluorinated compounds, do not use sand for spills as it can react to form toxic tetrafluorosilane.[3] A plastic container for waste collection is also necessary.[3]

  • Calcium Gluconate: Due to the fluorine content and risk of HF exposure, a tube of calcium gluconate gel should be readily available in the laboratory for immediate first aid in case of skin contact.[3][4]

2. Handling the Chemical:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood on a draft shield to minimize dispersal of the powder. Use appropriate tools (e.g., spatula) to transfer the chemical, avoiding skin contact.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: If the chemical is used in a reaction, ensure the apparatus is securely clamped and that any potential for pressure build-up is mitigated.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7][8] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8]

3. Accidental Exposure and Spills:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][9] Apply calcium gluconate gel to the affected area.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a suitable absorbent material from the spill kit. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8] Ventilate the area.

Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Container Type: Use chemically compatible containers, such as those made of polyethylene or Teflon.[4]

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer and Dissolve handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill handle_reaction Perform Reaction handle_transfer->handle_reaction emergency_exposure Exposure Response handle_transfer->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate handle_reaction->emergency_spill cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.